Lycopane
Description
Structure
2D Structure
Properties
IUPAC Name |
2,6,10,14,19,23,27,31-octamethyldotriacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H82/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h33-40H,11-32H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVGMMPGAFGVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H82 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963365 | |
| Record name | Lycopane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45316-02-7 | |
| Record name | Lycopane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045316027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lycopane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Chemical Synthesis and Engineered Biosynthesis of Lycopene
Chemosynthetic Pathways and Methodological Innovations for Lycopene (B16060) Production
Chemical synthesis of lycopene typically involves the construction of the polyene chain through a series of controlled reactions. These methods aim for high yields and purity, often focusing on achieving specific stereoisomers.
Wittig and Wittig-Horner Reaction Applications in Lycopene Synthesis
The Wittig reaction and its variant, the Wittig-Horner reaction (also known as the Horner-Wadsworth-Emmons reaction), are cornerstone methodologies in the chemical synthesis of alkenes, including polyenes like lycopene. These reactions facilitate the formation of carbon-carbon double bonds with control over stereochemistry.
In the context of lycopene synthesis, Wittig or Wittig-Horner reactions are often employed in the final steps, involving the coupling of smaller intermediate compounds to form the C40 backbone. A common strategy involves the condensation of C15 and C10 building blocks. For instance, a modified Wittig-Horner reaction can be used between a C15-phosphonate and a C10-triene dialdehyde (B1249045) to produce all-E-lycopene. researchgate.netcerth.gr Another reported route involves the reaction between 2,6,10-trimethyl-3,5,9-undecatriene-1-aldehyde and tetraethyl methylenediphosphonate via a Wittig-Horner reaction to obtain a C15 phosphonate (B1237965) intermediate, followed by another Wittig-Horner condensation with a C10 dialdehyde. kaimosi.comnyu.edu
While the Wittig reaction using triphenyl-phosphine can lead to the formation of triphenyl-phosphine oxide as a by-product, posing post-handling and environmental challenges, the Wittig-Horner reaction, utilizing phosphonates, is considered an improved method that can mitigate some of these issues. certh.grresearchgate.net The Wittig-Horner reaction is adopted as an efficient approach to introduce new double bonds under mild reaction conditions. researchgate.netcerth.gr
Development of Novel Synthetic Routes for Stereoselective Lycopene Production
Achieving high stereoselectivity, particularly the all-E isomer which is prevalent in nature, is a key goal in lycopene chemical synthesis. While traditional methods may yield mixtures of cis and trans isomers, research continues to develop novel routes that favor specific stereoisomers.
One reported novel route for the total synthesis of lycopene involves a sequence starting with a condensation, followed by modified Wittig-Horner reactions to construct the polyene chain. researchgate.netkaimosi.com This approach utilizes specific intermediates like a C6-phosphonate and a C10-triene dialdehyde. researchgate.netcerth.gr The synthetic steps in this route are designed to be easily operated and practical for large-scale production. researchgate.net However, some chemical synthetic pathways for lycopene have been noted to have disadvantages such as low yields, product instability, and low product quality. researchgate.net A reported new route for the total synthesis of all-trans-lycopene using a C15-phosphonate and a C10-triene dialdehyde had a relatively low total yield of 26.9%. certh.gr
Biotechnological and Metabolic Engineering Approaches for Enhanced Lycopene Biosynthesis
Microbial fermentation, utilizing engineered microorganisms, has emerged as a promising and sustainable alternative to chemical synthesis for lycopene production. certh.gracs.orgnih.govjmb.or.kr This approach leverages the natural biosynthetic pathways of microorganisms and employs genetic and metabolic engineering techniques to enhance lycopene accumulation.
Microbial Cell Factories for Lycopene Production (e.g., Escherichia coli, Saccharomyces cerevisiae)
Escherichia coli and Saccharomyces cerevisiae are widely used as microbial cell factories for the production of various biochemicals, including lycopene. acs.orgnih.govmdpi.comresearchgate.net Their rapid growth, well-characterized genetics, and availability of genetic manipulation tools make them suitable hosts. nih.govresearchgate.netmdpi.com
In E. coli, lycopene biosynthesis can be achieved by introducing heterologous genes encoding the necessary enzymes, as E. coli naturally produces the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the methylerythritol phosphate (B84403) (MEP) pathway. nih.govjmb.or.krmdpi.com Overexpression of key enzymes in the MEP pathway, such as DXS, DXR, and IDI, is important for increasing precursor supply. nih.gov Heterologous expression of genes like crtE, crtB, and crtI from other organisms enables E. coli to convert precursors to lycopene. jmb.or.krmdpi.com
Saccharomyces cerevisiae, commonly known as baker's yeast, is another promising platform for lycopene synthesis due to its safety, robustness, and genetic tractability. oup.com S. cerevisiae utilizes the mevalonate (B85504) (MVA) pathway to produce IPP and DMAPP. oup.comresearchgate.net The lycopene biosynthesis pathway in S. cerevisiae can be modularized to enhance metabolic flux. oup.com This involves enhancing the mevalonate pathway and introducing exogenous genes for lycopene synthesis. oup.com
Both E. coli and S. cerevisiae have been successfully engineered to produce lycopene, with ongoing efforts to improve titers and yields. acs.orgnih.govnih.govtandfonline.com For instance, engineered E. coli strains have shown varying lycopene production levels depending on the engineering strategies employed. nih.govjmb.or.kr Similarly, significant improvements in lycopene yield have been reported in engineered S. cerevisiae strains through various metabolic engineering strategies. acs.orgoup.comresearchgate.netnih.gov
Optimization of Precursor Supply and Metabolic Flux in Lycopene Biosynthesis Pathways
A key challenge in enhancing lycopene production in microbial cell factories is ensuring an adequate supply of the precursor molecules, IPP and DMAPP, and directing metabolic flux efficiently towards lycopene synthesis. acs.orgnih.govoup.com
In S. cerevisiae, the MVA pathway provides the precursors. oup.comresearchgate.net Strategies to enhance precursor supply include overexpression of key enzymes in the MVA pathway, such as truncated HMG-CoA reductase (tHMG1). acs.orgtandfonline.com Modular engineering of the lycopene synthesis pathway in S. cerevisiae has been shown to enhance the metabolic flux of the mevalonate pathway and the acetyl-CoA supply module, leading to increased lycopene yield. oup.com Introducing acetate (B1210297) as an exogenous carbon source can also enhance acetyl-CoA supply, a crucial precursor for the MVA pathway. oup.com
In E. coli, the MEP pathway is the primary source of IPP and DMAPP. nih.govjmb.or.krmdpi.com Overexpression of rate-limiting enzymes in the MEP pathway, such as DXS and IspA, can improve precursor availability. nih.govmdpi.com Introducing the heterogeneous MVA pathway into E. coli has also been explored to enhance precursor supply. mdpi.com
Data from research findings illustrate the impact of these strategies on lycopene production in different microbial hosts:
| Microbial Host | Engineering Strategy | Reported Lycopene Yield | Source |
| Saccharomyces cerevisiae | Multi-modular engineering (Acetyl-CoA supply, MVA pathway, Lycopene synthesis modules) + acetate signaling-based downregulation of competitive pathway + efflux optimization | 343.7 mg/L (total), 12.7-fold increase in extracellular level oup.com | oup.com |
| Saccharomyces cerevisiae | Integrated strategy of ARTP mutagenesis, H₂O₂-induced adaptive laboratory evolution, overexpression of CrtE, and engineered CrtI mutant | 8.15 g/L (in 7 L bioreactor) nih.gov | nih.gov |
| Escherichia coli | Overexpression of DXS and exogenous carotenoid biosynthetic enzymes | 1.3 mg/g dry cell weight (DCW) nih.gov | nih.gov |
| Escherichia coli | Combinational overexpression of endogenous DXS and IspA and optimal expression of exogenous IDI, CrtE, CrtB, and CrtI | 5.2 mg/g DCW nih.gov | nih.gov |
| Escherichia coli | Co-overexpression of dxs and ispA from Vibrio sp. dhg | 10.8 mg/g DCW (2.57-fold increase vs. control) mdpi.com | mdpi.com |
| Escherichia coli | Engineering in MG1655 strain with crtI-crtE-crtB cluster and dxs, dxr, ispA, idi expressions | 141 mg/L (in flask culture) jmb.or.kr | jmb.or.kr |
| Pichia pastoris | Integration of heterologous crt genes from Corynebacterium glutamicum, optimization of promoter, precursor supply, GGPP pool, and gene copy number | 9.319 mg/g DCW (0.714 g/L) (in 3 L fermenter) tandfonline.com | tandfonline.com |
These examples highlight the significant progress made in enhancing lycopene production through metabolic engineering and strain optimization in various microbial hosts.
Enzyme Engineering and Protein Scaffolding for Improved Lycopene Synthesis Efficiency
Enhancing the efficiency of lycopene biosynthesis in microbial cell factories is a significant area of research. One approach involves optimizing the enzymes within the biosynthetic pathway. This can include strategies such as increasing the copy number of genes encoding key enzymes, promoter engineering to control gene expression levels, ribosome binding site engineering, and directed evolution of key enzymes, particularly within the mevalonate (MVA) pathway which provides precursors for lycopene synthesis. oup.com For instance, the low expression of HMG-CoA reductase is a recognized rate-limiting step in the MVA pathway, and its overexpression can increase the supply of terpenoid precursors in engineered yeast. oup.com
Another effective strategy drawing inspiration from natural metabolic organization is the use of protein scaffolding. cactuslibo.comfrontiersin.org In nature, metabolic pathways are often organized into multi-enzyme complexes or confined within proteinaceous structures, which facilitates sequential reactions by reducing the diffusion distance between enzymes and channeling intermediate products. cactuslibo.comfrontiersin.org Mimicking this spatial organization in engineered systems can significantly enhance catalytic efficiency. cactuslibo.com
Furthermore, the assembly of enzyme complexes using interaction peptides has shown promise in increasing carotenoid production. frontiersin.org In Saccharomyces cerevisiae, the assembly of specific peptides with key enzymes in lycopene biosynthesis led to a significant increase in lycopene production. frontiersin.org This highlights the potential of synthetic scaffolds to modulate enzyme spatial distribution, enhance enzyme activity, and minimize the loss or toxicity of intermediate products. frontiersin.org
Artificial Intelligence-Driven Design and Optimization of Lycopene Biochemical Pathways
Artificial intelligence (AI) and machine learning are increasingly being employed to facilitate the design and optimization of microbial strains for improved lycopene production. plos.orgacs.org These computational approaches can help navigate the complexity of cellular regulation and metabolic networks, which are often not fully understood through traditional methods. plos.org
Reinforcement learning, a type of AI, is being explored for strain design optimization by learning from experimental data to tune metabolic enzyme levels and improve production. plos.org This model-free approach does not require prior knowledge of the microbe's metabolic network and can leverage parallel experiments for efficient screening and optimization. plos.org Bayesian optimization approaches using Gaussian Processes have also been proposed to tune gene expression levels in the lycopene production pathway to maximize yield. plos.org
While AI models show significant potential for high-level accuracy and good predictions in optimizing carotenoid production, challenges remain, including the need for sufficient research knowledge and data, capability for up-scaling, and integrating AI studies in this field. nih.gov
Chemoenzymatic Synthesis Strategies for Lycopene and its Derivatives
Chemoenzymatic synthesis strategies combine the power of chemical reactions with the specificity and efficiency of enzymatic catalysis to synthesize complex molecules like lycopene and its derivatives. nih.gov While traditional chemical synthesis routes for lycopene exist, they can involve complex, low-yield reactions and may utilize economically or environmentally unfavorable conditions. researchgate.net Extraction from natural sources is often preferred due to the abundance of lycopene and market preference for natural products. researchgate.net However, chemoenzymatic approaches offer alternative or complementary routes.
Chemoenzymatic methods can be particularly useful for the synthesis of prenylated products, although challenges exist due to the structural complexity and the need for controlled regio- and stereoselective prenylation. researchgate.net Enzymes, such as prenyltransferases, play a key role in attaching isoprenoid units to various molecules, and engineering these enzymes can diversify the range of prenylated products. nih.gov
The synthesis of isoprenoids, the building blocks of lycopene, can involve chemoenzymatic approaches. nih.gov For example, artificial enzyme cascades have been designed for the production of IPP, a precursor for terpenoid biosynthesis, using enzymes from different organisms. mdpi.com Combining chemical steps with such enzymatic cascades can offer efficient routes to key intermediates for lycopene synthesis.
Further research into identifying and engineering enzymes that can catalyze specific reactions in a controlled manner is crucial for developing more efficient and sustainable chemoenzymatic routes to lycopene and its various isomers and derivatives.
Investigating Lycopene S Chemical Reactivity and Degradation Mechanisms
Lycopene (B16060) Isomerization Dynamics and Stereochemical Transformations
Lycopene can exist as numerous geometric isomers, with the all-trans form being the most predominant and stable isomer found in nature, particularly in fresh tomatoes. scholaris.canih.gov However, the introduction of energy through heat, light, or chemical reactions can cause the rotation around one or more of the carbon-carbon double bonds, converting the linear all-trans isomer into various bent cis isomers (also referred to as Z-isomers). scholaris.canih.gov This process of cis-trans isomerization is a critical aspect of lycopene's chemistry, significantly affecting its physical properties and bioavailability. nih.gov
cis-trans Isomerization Kinetics and Mechanistic Studies
The isomerization of lycopene is a reversible reaction where trans isomers are converted to cis forms and vice versa until a state of equilibrium is reached. nih.gov Kinetic experiments have confirmed that while the all-trans isomer is the most thermodynamically stable, various cis-isomers, such as 5-Z, 9-Z, 13-Z, and 15-Z, can be formed. scholaris.ca Studies have shown that the conversion to cis-isomers is often a prerequisite for absorption in the human body, with human serum and tissues containing a significantly higher proportion of cis-isomers compared to ingested food. sciopen.comscholaris.cacambridge.org
Mechanistic studies, employing quantum chemistry computations, have investigated the energy barriers for the rotation around different double bonds. These theoretical studies indicate that the rotational barriers for lycopene are lower than those for β-carotene, making lycopene more susceptible to isomerization. researchgate.net The barrier is lowest for the rotation leading to the 13-cis isomer. The predicted relative abundance of the most common isomers follows the order: all-trans > 9-cis > 13-cis > 15-cis. researchgate.net Although the 5-cis isomer is energetically favorable among the cis forms, its formation from the all-trans configuration is hindered by a very high rotational energy barrier. researchgate.net
Influence of Environmental Factors on Lycopene Isomeric Profiles
The isomeric profile of lycopene is highly sensitive to its surrounding environment. Several factors can promote the conversion from the all-trans to various cis-isomers:
Temperature: Heat is a primary driver of isomerization. researchgate.netfao.org Thermal processing of tomato products, such as cooking or retorting, significantly increases the proportion of cis-isomers as a function of both temperature and processing time. nih.govresearchgate.net For instance, one study induced the formation of 45% cis-isomers in a tomato sauce by heating it to 127°C for 40 minutes, compared to only 5% cis-isomers when processed at a milder 75°C. cambridge.org
Light: Exposure to light provides the necessary energy to overcome the activation barrier for the rotation of double bonds, triggering isomerization from the trans to cis configuration. researchgate.netfao.org To prevent this, lycopene is often stored in lightproof containers. fao.org
Oxygen: The presence of oxygen can facilitate both isomerization and oxidative degradation. researchgate.netfao.org
Acidity: An acidic environment, such as that found in the stomach, can also enhance the isomerization of all-trans lycopene to its cis forms. scholaris.canih.gov
Food Matrix: The presence of lipids, like oil, during heating can further promote the formation of cis-isomers. scholaris.ca This is a key reason why lycopene from processed tomato products (often containing oil) is more bioavailable than from fresh tomatoes. scholaris.ca
Thermodynamic and Kinetic Modeling of Lycopene Isomerization
The complex processes of lycopene degradation and isomerization during thermal processing have been described using kinetic models. The degradation of total lycopene often follows a first-order kinetic model, while the isomerization can be described by a fractional conversion model where an equilibrium state is reached after prolonged heating. nih.govcabidigitallibrary.org
Kinetic modeling under conditions simulating the gastric environment (gastric pH in a tributyrin (B1683025) model system) predicted that the isomeric distribution would aim toward an equilibrium of approximately 68% all-trans-lycopene, 16% 13-cis-lycopene, and 16% 9-cis-lycopene, highlighting the role of pH-driven isomerization in the digestive tract. nih.gov
Oxidative Degradation Pathways and Antioxidant Action of Lycopene
Lycopene's structure, rich in conjugated double bonds, makes it an exceptionally potent antioxidant but also renders it susceptible to oxidative degradation. nih.govresearchgate.net Its primary antioxidant function involves the deactivation of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. researchgate.netnih.gov
Mechanisms of Reactive Oxygen Species (ROS) Scavenging by Lycopene
Lycopene employs several mechanisms to neutralize harmful ROS, which are highly reactive molecules that can damage lipids, proteins, and DNA. researchgate.net
Singlet Oxygen Quenching: Lycopene is recognized as one of the most efficient quenchers of singlet oxygen (¹O₂) among all carotenoids. researchgate.net It can physically quench singlet oxygen by absorbing its excess energy and dissipating it as heat, returning to its ground state chemically unchanged and ready to quench another molecule.
Free Radical Trapping: The polyene chain of lycopene can react with and neutralize free radicals such as hydroxyl (•OH), peroxyl (ROO•), and superoxide (B77818) anion (O₂•⁻). researchgate.netnih.gov It can donate electrons to these unstable molecules, effectively stabilizing them and terminating the chain reactions of oxidation. researchgate.net This process, however, leads to the chemical alteration and degradation of the lycopene molecule itself.
Due to its lipophilic nature, lycopene tends to accumulate in lipid-rich environments like cell membranes and lipoproteins, placing it in an ideal position to protect these structures from oxidative attack. researchgate.net Studies have demonstrated that lycopene can effectively reduce both intracellular and mitochondrial ROS levels. mdpi.comconsensus.app
Formation and Characterization of Lycopene Oxidation Products
When lycopene scavenges ROS through chemical reaction or is exposed to oxidizing agents, it undergoes degradation, leading to the formation of a variety of smaller molecules. acs.orgacs.org The oxidative cleavage of one or more of the carbon-carbon double bonds in the polyene chain is a primary degradation pathway. acs.orgnih.gov
In vitro oxidation studies using agents like potassium permanganate (B83412) or metalloporphyrin systems (which mimic cytochrome P450 enzymes) have identified several classes of oxidation products. acs.orgacs.orgnih.gov The degradation process often follows a sequence:
Isomerization: The initial step often involves the formation of Z-isomers. acs.orgresearchgate.net
Epoxidation: The Z-isomers are then oxidized to form epoxides, also known as lycopene monoxides. acs.orgresearchgate.net
Oxidative Cleavage: The epoxide groups undergo cleavage, breaking the carbon chain and yielding carbonyl compounds. acs.orgresearchgate.net
The resulting cleavage products have been extensively characterized using techniques such as HPLC-DAD-MS and NMR. acs.orgnih.gov These products primarily include:
Apo-lycopenals and Apo-lycopenones: These are single-cleavage products containing an aldehyde or ketone group at one end of the fragmented chain. acs.orgacs.org Examples include apo-15-, apo-11-, apo-9-, and apo-5-lycopenal/one. acs.orgresearchgate.net
Apo-carotendials: These are double-cleavage products containing two aldehyde end groups. acs.orgacs.org
Longer-chain apo-lycopenals can be further oxidized and cleaved into shorter-chain products. acs.orgresearchgate.net The identification of these metabolites is crucial, as they may also contribute to the biological effects attributed to the parent lycopene molecule. acs.org
Computational Modeling of Lycopene as a Hydroxyl Radical Scavenger
Computational modeling, particularly using density functional theory (DFT), has been instrumental in elucidating the mechanisms behind lycopene's potent antioxidant activity. nih.gov Theoretical studies have investigated the antioxidant action of lycopene as a hydroxyl radical (•OH) scavenger through two primary pathways: hydrogen abstraction and radical addition. nih.gov
Geometrical optimizations of lycopene's various conformations have shown that the all-trans conformation is the most stable in both the gas phase and aqueous media. nih.gov Modeling studies focusing on this stable conformation have revealed that several hydrogen atoms on the lycopene molecule can be abstracted by a hydroxyl radical with no energy barrier. nih.gov This barrierless reaction suggests a very fast and efficient scavenging process.
Furthermore, computational analyses have demonstrated that the addition of a hydroxyl radical to the various carbon atoms of lycopene's conjugated system can also occur with relatively low barrier energies. nih.gov These findings from computational models underscore lycopene's effectiveness as an antioxidant, capable of neutralizing highly reactive hydroxyl radicals through multiple reaction pathways. nih.gov
Kinetics of Lycopene Degradation in Model and Biological Systems
The degradation of lycopene, particularly during thermal processing and storage, has been consistently shown to follow first-order reaction kinetics. nih.govcabidigitallibrary.orgscispace.comdss.go.thtandfonline.com This kinetic model implies that the rate of lycopene degradation is directly proportional to its concentration at any given time. This finding is applicable across various conditions, including in model systems, during the heating of tomato peel, and in tomato juice. nih.govscispace.comtandfonline.com For instance, studies on the thermal degradation of lycopene in tomatoes at temperatures ranging from 70 to 100°C confirmed that the process adheres to a first-order kinetic model. scispace.comdoaj.org Similarly, the degradation of lycopene in an olive oil/tomato emulsion and in a simulated food system also followed first-order kinetics. cabidigitallibrary.orgnih.gov
The table below presents the first-order degradation rate constants (k) for lycopene under different thermal conditions as reported in a simulated food system. cabidigitallibrary.org
| Temperature (°C) | Degradation Rate Constant (k) (min⁻¹) |
| 100 | 2.4 x 10⁻³ |
| 115 | 4.3 x 10⁻³ |
| 130 | 1.52 x 10⁻² |
| 145 | 3.32 x 10⁻² |
This table is interactive. You can sort and filter the data.
The activation energy (Ea) is a critical parameter that quantifies the temperature sensitivity of the lycopene degradation reaction. tandfonline.com Various studies have determined the activation energy for lycopene degradation, with the values varying depending on the system and conditions studied. For example, in an olive oil/tomato emulsion heated between 80-140°C, the activation energy for lycopene degradation was estimated to be 28 kJ/mol. nih.govresearchgate.net In contrast, a study on a simulated food system heated from 100 to 145°C reported a higher apparent activation energy of 77.24 kJ/mol. cabidigitallibrary.org
The table below summarizes the activation energies for lycopene degradation from different studies.
| System | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) |
| Olive Oil/Tomato Emulsion | 80 - 140 | 28 nih.govresearchgate.net |
| Tomato Peel | 50 - 100 | 18.27 tandfonline.com |
| Simulated Food System | 100 - 145 | 77.24 cabidigitallibrary.org |
| Tarhana Dough | 30 - 50 | 20.5 - 34.3 fstjournal.com.br |
This table is interactive. You can sort and filter the data.
These variations highlight the significant influence of the food matrix and processing conditions on the energy required for lycopene degradation to occur.
The composition of the surrounding matrix has a profound effect on the stability and degradation rate of lycopene. nih.govresearchgate.net Research has demonstrated that lycopene is significantly more stable within a complex food matrix compared to model systems. nih.govresearchgate.net For instance, the degradation of lycopene was found to be much slower in lyophilized guava than in model systems, indicating a marked protective effect of the food matrix. nih.govresearchgate.net
The source of the lycopene itself can also influence its stability, likely due to co-extracted compounds. nih.govresearchgate.net A comparison of lycopene isolated from guava, tomato, and watermelon showed that lycopene from tomatoes experienced greater losses when studied in the same model system, suggesting that other compounds from the tomato source may have influenced its oxidation. nih.govresearchgate.net Furthermore, the physical form of lycopene within the matrix, such as whether it is in a crystalline or non-crystalline state, can significantly affect its thermal stability. researchgate.net The disruption of cellular structures during processing, such as the breaking of cell walls, can enhance the release of lycopene, which in turn affects its degradation and isomerization rates. researchgate.nettomatonews.com
Metabolite Formation and Biological Transformations of Lycopene
The metabolism of lycopene in biological systems is believed to proceed through oxidative pathways, leading to the formation of various metabolites. nih.gov The initial step in this process is thought to be epoxidation. researchgate.net In vivo, the oxidation of lycopene can lead to the formation of lycopene 1,2-epoxide and lycopene 5,6-epoxide as major initial products. researchgate.netscispace.com Other minor metabolites, such as various diepoxides, may also be formed. researchgate.netscispace.com
These epoxide intermediates are often not detected in high concentrations in human plasma, suggesting they are transient. nih.govnih.gov It has been hypothesized that these epoxides are further converted, either through acid-catalyzed rearrangement in the stomach or enzymatically, into more stable diol forms, such as 2,6-cyclolycopene-1,5-diol. nih.govscispace.com While lycopene diols have been identified in human serum, the direct detection of the precursor epoxides has been more challenging, though lycopene 1,2-epoxide has been identified as a candidate oxidative metabolite in human plasma following lycopene consumption. nih.gov
The formation of these oxidative metabolites is a key aspect of lycopene's biological activity and transformation within the body. scispace.com
Acid-Catalyzed Rearrangements of Lycopene Epoxides
The presence of epoxide functional groups in the lycopene structure introduces reactive sites that are susceptible to acid-catalyzed rearrangements. This reactivity is a significant aspect of lycopene degradation, particularly in acidic environments such as those found in processed foods and biological systems. The initial step in this process is the epoxidation of the lycopene molecule, often through oxidation with agents like m-chloroperbenzoic acid (MCPBA) or through autoxidation. nih.govscispace.comresearchgate.net This leads to the formation of major products such as lycopene 1,2-epoxide and lycopene 5,6-epoxide, as well as various minor diepoxide products. scispace.comacs.org
Under acidic conditions, these epoxides undergo a series of rearrangements to yield a variety of products. scispace.comacs.org For instance, the acid-catalyzed rearrangement of lycopene 5,6-epoxide is proposed to proceed through either an SN1 or SN2-type mechanism. acs.org In contrast, the rearrangement of lycopene 1,2-epoxide is thought to preferentially follow an SN2-type pathway. acs.org
Detailed studies have identified several key rearrangement products. The acid-catalyzed reactions of lycopene 1,2-epoxide and lycopene 5,6-epoxide can lead to the formation of cyclic derivatives. scispace.comacs.org For example, a purified sample of 2,6-cyclolycopene-1,5-epoxide A has been shown to convert almost quantitatively to 2,6-cyclolycopene-1,5-diol A in dilute sulfuric acid (0.1%). acs.org Similarly, 2,6-cyclolycopene-1,5-epoxide B yields 2,6-cyclolycopene-1,5-diol B under similar conditions. acs.org Another product, lycopene 1,6;2,5-diepoxide, is believed to form from the acid-catalyzed rearrangement of a minor diepoxide precursor. acs.org
The significance of these rearrangements is underscored by the detection of the resulting products in various systems. The acid-catalyzed rearrangement product 2,6-cyclolycopene-1,5-diol has been identified in both model systems and processed foods like tomato juice and paste. nih.govactahort.org Furthermore, 2,6-cyclolycopene-1,5-diol A and B have been found in human serum, suggesting that these chemical transformations may also occur in vivo. acs.org
The following table summarizes the key findings from research on the acid-catalyzed rearrangements of lycopene epoxides:
| Epoxide Precursor | Acidic Conditions/Reagents | Major Rearrangement Products | Proposed Mechanism |
|---|---|---|---|
| Lycopene 5,6-epoxide | Acid-catalyzed | 2,6-cyclolycopene-1,5-epoxide A and B, 2,6-cyclolycopene-1,5-diol A and B | SN1 and/or SN2-type |
| Lycopene 1,2-epoxide | Acid-catalyzed | 2,6-cyclolycopene-1,5-epoxide A and B, 2,6-cyclolycopene-1,5-diol A and B | SN2-type |
| 2,6-cyclolycopene-1,5-epoxide A | Dilute sulfuric acid (0.1%) | 2,6-cyclolycopene-1,5-diol A | SN1-type ring opening |
| Lycopene 1,2;5,6-diepoxide (tentative) | Dilute sulfuric acid | Lycopene 1,6;2,5-diepoxide | Not specified |
Elucidating Lycopene S Biological Interaction Mechanisms at Molecular and Cellular Levels
Lycopene's Modulation of Cellular Antioxidant Defense Systems
Lycopene (B16060) plays a multifaceted role in protecting cells against oxidative stress by directly neutralizing reactive species and by enhancing the cell's intrinsic antioxidant capacity.
Direct Radical Scavenging and Singlet Oxygen Quenching by Lycopene
Lycopene's chemical structure, characterized by its extensive system of conjugated double bonds, makes it a highly effective scavenger of free radicals, including reactive oxygen species (ROS) and peroxyl radicals. tandfonline.comnih.gov This process can occur through various mechanisms, such as radical addition, adduct formation, or electron transfer to the radical. nih.gov Studies have shown that lycopene can effectively scavenge superoxide (B77818) radicals (LOO•) and is particularly potent at quenching singlet oxygen (¹O₂). nih.govnih.govbiomedpharmajournal.orgrsc.orgresearchgate.net
Singlet oxygen quenching by lycopene involves the transfer of energy from the excited singlet oxygen molecule to lycopene, converting the singlet oxygen to its less reactive ground triplet state while lycopene is transiently raised to an excited triplet state. nih.govresearchgate.net This physical quenching mechanism allows lycopene to deactivate ¹O₂ without undergoing permanent chemical alteration, although oxidative breakdown of lycopene can occur when trapping other radicals like hydroxyl (OH⁻), nitrogen dioxide (NO₂), or peroxynitrite. nih.govreoxcare.com Lycopene has demonstrated a higher rate of scavenging hydrogen peroxide (H₂O₂) free radicals compared to β-carotene under both polar and non-polar conditions. frontiersin.org Its lipophilic nature allows it to exert maximal antioxidant activity within cellular membranes, protecting lipids from peroxidation. researchgate.netmarkus-peschel.de
Regulation of Endogenous Antioxidant Enzyme Activities (e.g., SOD, CAT, GSH-Px) by Lycopene
Beyond direct scavenging, lycopene also enhances the cellular antioxidant defense system by modulating the activity of key endogenous antioxidant enzymes. It has been shown to increase the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.govreoxcare.comfrontiersin.orgmdpi.commdpi.comnih.govgau.ac.ir These enzymes are crucial in the detoxification of superoxide radicals, hydrogen peroxide, and other harmful reactive species.
Research findings demonstrate that lycopene treatment can lead to increased SOD, CAT, and GSH-Px activities in various experimental models, including animal studies and cell lines. frontiersin.orgmdpi.comnih.govgau.ac.ir For instance, studies in rats and ducklings have shown that lycopene supplementation promotes the activities of these enzymes in the liver and other tissues, contributing to reduced oxidative stress and improved antioxidant status. frontiersin.orgmdpi.comnih.govgau.ac.ir This enzymatic modulation is considered an indirect mechanism by which lycopene protects the body from oxidative damage. frontiersin.org
Molecular Signaling Pathway Interventions by Lycopene
Lycopene also exerts its biological effects by interacting with and modulating various molecular signaling pathways involved in regulating cellular responses to stress, proliferation, and survival.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Signaling Pathway
The Nrf2/HO-1 signaling pathway is a critical defense mechanism against oxidative stress and inflammation. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to antioxidant response elements (AREs), promoting the expression of various antioxidant and phase II detoxification enzymes, including HO-1, NAD(P)H quinone oxidoreductase 1 (NQO1), and others. nih.govfrontiersin.orgmdpi.comfrontiersin.orgmdpi.com
Lycopene has been shown to activate the Nrf2 pathway. nih.govreoxcare.comfrontiersin.orgfrontiersin.orgmdpi.comspandidos-publications.comnih.govnih.govtandfonline.comoatext.com This activation can occur through mechanisms such as the degradation of Keap1 (Kelch-like ECH-associated protein 1), a protein that sequesters Nrf2 in the cytoplasm under normal conditions, or by activating upstream kinases that trigger Nrf2 release and nuclear translocation. frontiersin.orgmdpi.comresearchgate.netnih.gov By activating Nrf2, lycopene upregulates the expression and activity of downstream enzymes like HO-1 and NQO1, contributing to enhanced cellular antioxidant capacity and protection against oxidative damage. frontiersin.orgfrontiersin.orgmdpi.comspandidos-publications.comtandfonline.com Studies have demonstrated that lycopene's inhibitory effects on inflammation and oxidative stress can be mediated through its induction of Nrf2-mediated HO-1 expression. mdpi.comspandidos-publications.comtandfonline.com
Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of various cellular processes, including cell growth, proliferation, survival, and apoptosis. frontiersin.orgresearchgate.netamegroups.orgdovepress.com Dysregulation of this pathway is often implicated in the development and progression of various diseases, including cancer and neurodegenerative disorders. frontiersin.orgresearchgate.netamegroups.orgdovepress.com
Research indicates that lycopene can modulate the PI3K/Akt pathway. frontiersin.orgnih.govresearchgate.netnih.govamegroups.orgdovepress.compreprints.orgbiomolther.orgnih.gov While the precise effects can vary depending on the cell type and context, studies have shown that lycopene can influence the phosphorylation levels of PI3K and Akt, which are indicative of pathway activation. frontiersin.orgdovepress.combiomolther.org Some studies suggest that lycopene may inhibit this pathway, contributing to anti-proliferative and pro-apoptotic effects in cancer cells. frontiersin.orgresearchgate.netnih.govdovepress.com Conversely, other research indicates that lycopene can activate the PI3K/Akt pathway, which may contribute to its protective effects against oxidative stress and apoptosis in certain cell types, such as mesenchymal stem cells and neuronal cells. nih.govbiomolther.org The interaction of lycopene with the PI3K/Akt pathway highlights its complex role in cellular regulation, influencing both cell survival and death depending on the specific cellular environment and stimulus. frontiersin.orgnih.govresearchgate.netnih.govdovepress.combiomolther.org
Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway
The NF-κB signaling pathway is a critical regulator of inflammatory and immune responses, and its dysregulation is implicated in various diseases, including cancer and atherosclerosis. Studies have demonstrated that lycopene can modulate NF-κB activation. Lycopene has been shown to inhibit the adhesion of TNFα-stimulated monocytes to endothelial cells and suppress the expression of intercellular cell adhesion molecule-1 (ICAM-1) at the transcriptional level, effects linked to NF-κB inhibition. nih.govspandidos-publications.com Lycopene exerts its inhibitory effects by blocking the degradation of the inhibitory protein, IκBα, which typically sequesters NF-κB in the cytoplasm. nih.govspandidos-publications.comspandidos-publications.com This blockage prevents NF-κB nuclear translocation and subsequent transcriptional activity. nih.govspandidos-publications.comspandidos-publications.com Furthermore, lycopene's anti-inflammatory effects through NF-κB modulation may be mediated, at least in part, by its antioxidant activity and its induction of the Nrf2-mediated heme oxygenase-1 (HO-1) pathway. nih.govspandidos-publications.comspandidos-publications.com Lycopene has been reported to stimulate PPARγ gene transcription by inhibiting MAPK and NF-κB signaling. frontiersin.org Inhibition of NF-κB DNA binding activity by lycopene can occur through the downregulation of IKKα and IκB phosphorylation and NF–κB p65 subunit translocation. plos.org
Insulin-like Growth Factor 1 Receptor (IGF-1R) and Associated Pathways
The Insulin-like Growth Factor-I (IGF-I) system, particularly the IGF-1R and its associated pathways, plays a crucial role in cell growth, proliferation, and survival, and is frequently implicated in cancer development and progression. Lycopene has been shown to interfere with the IGF-I system at multiple levels. Lycopene can modulate IGF-1 system components through direct and indirect actions on pathways such as the Ras/MAPK and PI3K/AKT/Wnt signaling pathways. mdpi.com IGF-1R is often overexpressed in cancer cells, contributing to inhibited apoptosis and enhanced cell cycle progression. mdpi.com Lycopene has been reported to inhibit IGF-I-stimulated cell cycle shift from G1 to S stage. researchgate.net It can suppress IGF-I-stimulated IR substrate 1 phosphorylation and cyclin D1 expression, blocking cell cycle progression. researchgate.net Lycopene's effects on attenuating IGF-I signaling in epithelial cells have been observed in prostate cancer models. oup.comresearchgate.net It can lessen the IGF-I-induced serine phosphorylation of GSK3β and maintain the active forms of GSK3 in the presence of IGF-I. oup.comresearchgate.net
Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs) Modulation
Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs) are nuclear receptors that form heterodimers and regulate the transcription of genes involved in metabolism, inflammation, and cellular differentiation. Lycopene has been shown to modulate the activity of these receptors. Lycopene appears to act as an RXR ligand and is capable of activating several nuclear receptors, showing important affinity for the PPARs family. mdpi.com These receptors are highly expressed in the liver and are involved in the transcription of enzymes related to lipid metabolism. mdpi.com Lycopene treatment has been shown to increase the expression of RXR-α, RXR-β, and PPARγ. nih.govresearchgate.net The activation of PPAR-α by lycopene has been attributed to its protective effect on liver fibrosis. mdpi.comresearchgate.net Lycopene can regulate the lipid metabolism of testes and lipid metabolism-related signaling pathways, such as the PPAR signaling pathway, by increasing the expression of the RXRα gene, which activates the RXR/PPAR dimer. nih.govresearchgate.net This activation leads to increased expression of downstream genes involved in fatty acid metabolism. nih.govresearchgate.net Lycopene has also been reported to stimulate PPARγ gene transcription by inhibiting MAPK and NF-κB signaling. frontiersin.org
Other Receptor-Mediated and Downstream Signaling Events (e.g., JNK, ERK1/2)
Beyond the NF-κB, IGF-1R, and PPAR/RXR pathways, lycopene influences various other receptor-mediated and downstream signaling events, including the Mitogen-Activated Protein Kinase (MAPK) pathways such as JNK and ERK1/2. The MAPK pathway is mainly divided into ERK, c-Jun N-terminal kinase (JNK), and p38 pathways. frontiersin.org Lycopene has been shown to inhibit the phosphorylation of ERK1/2, JNK1/2, and p38 proteins. frontiersin.org This inhibitory effect on JNK and ERK signaling pathways has been observed in the context of reducing oxidative stress and preventing cell apoptosis. nih.goveuropeanreview.orgnih.gov For instance, lycopene attenuates the activation of the JNK/ERK signaling pathway induced by myocardial injury. europeanreview.orgeuropeanreview.org Lycopene can also inhibit the phosphorylation of the redox-sensitive ERK1/2, JNK, and p38 MAPKs. plos.org
Lycopene's Influence on Gene Expression and Transcriptomic Profiles
Lycopene's biological effects are significantly mediated by its ability to modulate gene expression and alter transcriptomic profiles. This influence extends to genes involved in cell cycle regulation, apoptosis, and intercellular communication.
Regulation of Cell Cycle Progression and Apoptosis-Related Gene Expression (e.g., p53, cyclins, caspases, Bcl-2, Bax)
Lycopene has been shown to regulate cell cycle progression and induce apoptosis by influencing the expression of key regulatory genes. Lycopene can induce an arrest in the G0/G1 phase of the cell cycle. nih.gov It blocks cell-cycle progression from G1 to S phase, predominantly by reducing the levels of cyclin D and E and subsequently inactivating CDK4 and 2. nih.gov Lycopene increases the levels of the CDK inhibitors p21 and p27 and the tumor suppressor p53. nih.govoup.com These changes can lead to the inactivation of the E2F transcription factor and suppression of S-phase cyclin A. nih.gov Lycopene promotes apoptosis by decreasing the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-XL and increasing the levels of pro-apoptotic proteins like Bax. nih.govoup.com It can also activate caspases, including caspases 8, 9, and 3, which are central executioners of apoptosis. nih.gov The tumor suppressor p53 transcriptionally activates pro-apoptotic genes like Bax and transcriptionally represses anti-apoptotic genes like Bcl-2. nih.govthermofisher.com Lycopene's ability to increase the Bax:Bcl-2 ratio further supports its pro-apoptotic effects. oup.com
Impact on Inflammatory Mediator Gene Transcription and Expression
Lycopene has been shown to modulate the transcription and expression of genes involved in inflammatory processes. Studies indicate that lycopene can downregulate pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). mdpi.comeajm.orgresearchgate.net Furthermore, it has been observed to reduce the expression of key inflammatory mediators including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), subsequently decreasing nitric oxide (NO) production. mdpi.comeajm.org
A primary mechanism underlying these anti-inflammatory effects involves the modulation of the nuclear factor kappa B (NF-κB) signaling pathway. Lycopene can inhibit the expression and activation of NF-κB, a crucial transcription factor that regulates the synthesis of numerous inflammatory cytokines and chemokines. mdpi.comeajm.orgfrontiersin.org This inhibition can occur through mechanisms such as blocking the degradation of the inhibitory protein IκBα, which prevents NF-κB translocation to the nucleus. spandidos-publications.com
Beyond NF-κB, lycopene's anti-inflammatory actions may also involve the activation of the nuclear factor-erythroid 2 related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway. eajm.orgfrontiersin.orgspandidos-publications.com Activation of Nrf2 can lead to the induction of phase II detoxification and antioxidant enzymes, which helps to mitigate oxidative stress, a significant contributor to inflammation. eajm.orgspandidos-publications.com
However, the effects of lycopene on inflammatory gene expression can be complex and context-dependent. One study noted that short-term pretreatment with a low concentration of lycopene (2 μM) in THP1 cells could reinforce pro-inflammatory gene expression induced by stimuli like LPS or TNF-α. nih.gov Conversely, higher concentrations (5 μM–20 μM) demonstrated an anti-inflammatory effect linked to reduced reactive oxygen species (ROS) production. nih.gov This suggests that both concentration and exposure time are critical factors influencing lycopene's impact on inflammatory gene expression.
Table 1 summarizes some of the inflammatory mediators and pathways influenced by lycopene.
| Inflammatory Mediator/Pathway | Observed Effect of Lycopene | References |
| IL-1β | Downregulation/Inhibition | mdpi.comeajm.orgresearchgate.net |
| IL-6 | Downregulation/Inhibition | mdpi.comeajm.orgresearchgate.net |
| TNF-α | Downregulation/Inhibition | mdpi.comeajm.orgresearchgate.net |
| COX-2 | Reduced Expression | mdpi.comeajm.org |
| iNOS | Reduced Expression | mdpi.comeajm.org |
| NO Production | Reduced | mdpi.comeajm.org |
| NF-κB | Inhibition of Expression/Activation | mdpi.comeajm.orgresearchgate.netfrontiersin.org |
| Nrf2/HO-1 Pathway | Activation | eajm.orgfrontiersin.orgspandidos-publications.com |
Influence on Lipid Metabolism-Related Gene Expression
Lycopene has been shown to influence the expression of genes involved in lipid metabolism, contributing to its observed effects on lipid profiles and metabolic health. mdpi.comfrontiersin.orgnutrition.organimbiosci.orgfrontiersin.org Its impact extends to genes regulating lipid synthesis, breakdown, and transport.
Furthermore, lycopene has been shown to downregulate the expression of genes involved in lipogenesis, such as acetyl-CoA carboxylase 1 (ACC1) and fatty acid synthase (FAS). frontiersin.organimbiosci.org It can also influence genes related to fatty acid transport and binding, including liver fatty acid binding protein 1 (FABP1) and fatty acid transporter 4 (FATP4). frontiersin.org
Studies utilizing translatomics have provided deeper insights into lycopene's effects on hepatic lipid metabolism. Research in mice fed a high-fat diet demonstrated that lycopene treatment increased the expression of genes related to liver lipid metabolic processes at both transcriptional and translational levels. frontiersin.org Specifically, lycopene was found to regulate the expression of LPIN1, a gene involved in triglyceride metabolism and associated with fatty liver conditions. frontiersin.org
Table 2 highlights some genes involved in lipid metabolism that are influenced by lycopene.
| Gene/Pathway | Observed Effect of Lycopene | Related Metabolic Process | References |
| PPARα | Activation/Increased Expression | Fatty Acid Oxidation, Lipid Homeostasis | frontiersin.org |
| PPARγ | Upregulation | Lipid Metabolism | frontiersin.org |
| RXRα | Upregulation | Lipid Metabolism | frontiersin.org |
| PGC1α | Activation/Increased Expression | Fat Metabolism Rate | frontiersin.org |
| ACC1 | Downregulation | Lipogenesis | frontiersin.organimbiosci.org |
| FAS | Downregulation | Lipogenesis | frontiersin.organimbiosci.org |
| FABP1 | Downregulation | Fatty Acid Binding/Transport | frontiersin.org |
| FATP4 | Downregulation | Fatty Acid Transport | frontiersin.org |
| LPIN1 | Increased Expression | Triglyceride Metabolism | frontiersin.org |
| STAT3 | Inhibition | Lipogenesis | mdpi.comfrontiersin.org |
| AMPKα | Increased mRNA abundance | Lipid Metabolism Regulation | animbiosci.org |
Enzymatic Biotransformation and Metabolic Cleavage of Lycopene in Biological Systems
Upon absorption, lycopene undergoes biotransformation in biological systems, primarily through enzymatic cleavage. This process yields various metabolites, some of which may contribute to lycopene's biological activities. nih.govnih.govresearchgate.net
Role of β-Carotene Oxygenase 1 (BCO1) and β-Carotene Oxygenase 2 (BCO2) in Lycopene Metabolism
The primary enzymes responsible for the cleavage of carotenoids in mammals are β-carotene oxygenase 1 (BCO1) and β-carotene oxygenase 2 (BCO2). researchgate.netnih.gov While BCO1 is primarily known for the central cleavage of provitamin A carotenoids like beta-carotene (B85742) at the 15,15' double bond to produce retinal, BCO2 catalyzes the eccentric cleavage of carotenoids at the 9',10' double bond. nih.govresearchgate.netnih.gov
BCO2 is considered the main enzyme responsible for the cleavage of non-provitamin A carotenoids, including lycopene. nih.govresearchgate.netnih.gov Studies have shown that BCO2 preferentially cleaves non–provitamin A carotenoids over provitamin A carotenoids. nih.gov Specifically, recombinant ferret BCO2 has been shown to effectively catalyze the eccentric cleavage of cis-lycopene isomers at the 9′,10′ double bond, producing apo-10′-lycopenal. nih.govresearchgate.netencyclopedia.pub While some in vitro studies initially suggested BCO1 might also cleave lycopene, in vivo studies, particularly in mice, indicate that BCO2 plays a more significant role in lycopene cleavage. nih.govnih.gov
BCO1 is a cytosolic enzyme, whereas BCO2 is localized in the mitochondria. nih.govnih.gov This difference in cellular location may suggest distinct roles in carotenoid metabolism. nih.gov Both enzymes require iron as an essential cofactor for their cleavage activity. nih.gov
Genetic variations, such as single nucleotide polymorphisms (SNPs) in the BCO1 gene (e.g., rs6564851), have been correlated with lower lycopene concentrations in serum, suggesting an influence on lycopene metabolism or absorption. mdpi.com
Investigation of Tissue-Specific Enzymatic Activity and Resulting Lycopene Cleavage Products
The enzymatic activity of BCO1 and BCO2 exhibits tissue-specific expression patterns. Both enzymes are highly expressed in the intestine, suggesting that initial cleavage of lycopene can occur during absorption. mdpi.commdpi.com BCO2 is also highly expressed in the liver and testis, with lower expression in other tissues like the kidney, lung, heart, spleen, prostate, stomach, colon, and brain. nih.gov
The liver is a major site of lycopene accumulation in mice, and studies in BCO-knockout mice have supported the notion that BCO2 is the primary lycopene cleavage enzyme in this tissue. nih.gov Mice lacking BCO2 show increased lycopene levels in plasma and tissues compared to wild-type mice, while BCO1 deficiency resulted in lower hepatic lycopene concentrations. nih.govmdpi.com
The eccentric cleavage of lycopene by BCO2 at the 9',10' double bond is proposed to yield apo-10'-lycopenal. nih.govresearchgate.netencyclopedia.pub This aldehyde can then be further metabolized, potentially through oxidation to apo-10'-lycopenoic acid or reduction to apo-10'-lycopenol. nih.govencyclopedia.pub While these apo-lycopenoids are considered predicted cleavage products, their identification and characterization in vivo remain challenging due to their low concentrations and rapid metabolism. nih.govnih.govresearchgate.netnih.gov However, some studies have reported the identification of apo-10'-lycopenol and other unidentified compounds in tissues after lycopene supplementation. nih.gov Non-enzymatic oxidation can also contribute to the formation of various lycopene degradation products, including a range of apo-lycopenals and apo-lycopenones. nih.govresearchgate.net
Synergistic and Antagonistic Interactions of Lycopene with Other Bioactive Compounds
Lycopene is consumed as part of a diet rich in various bioactive compounds, including other carotenoids, vitamins, and polyphenols. These compounds can interact with lycopene, potentially leading to synergistic or antagonistic effects on its absorption, metabolism, and biological activities.
Lycopene Co-Supplementation Studies with Other Carotenoids (e.g., Lutein (B1675518), β-Carotene, Phytofluene, Phytoene)
Studies investigating the co-supplementation of lycopene with other carotenoids have explored potential synergistic or antagonistic interactions, particularly concerning antioxidant capacity and protective effects.
Combinations of lycopene with other carotenoids like beta-carotene and lutein have been studied for their effects on oxidative stress and inflammation. researchgate.netnih.gov Some research suggests that combinations of carotenoids may offer greater protection against oxidative damage than individual compounds, although the nature and extent of these interactions can depend on the specific carotenoids and the biological context. researchgate.netcore.ac.uk For instance, a combination of lycopene with beta-carotene was found to be more protective against oxidative damage than lycopene with lutein in one study, potentially due to differences in their physicochemical properties and location within cell membranes. researchgate.net
Interactions between lycopene and other fat-soluble compounds, such as alpha-tocopherol (B171835) (Vitamin E), have also been noted, with some studies reporting synergistic antioxidant effects. core.ac.uk The complex mixture of carotenoids and other phytochemicals present in whole foods like tomatoes likely contributes to their observed health benefits through a combination of individual and interactive effects.
Table 3 presents examples of co-supplementation studies with other carotenoids.
| Co-supplemented Carotenoids | Observed Interaction/Effect | References |
| Lycopene + β-Carotene | More protective against oxidative damage than Lycopene + Lutein | researchgate.net |
| Lycopene + Lutein + β-Carotene | Reduced UV-induced lipid peroxidation in human dermal fibroblasts | nih.gov |
| Lycopene + Phytoene + Phytofluene + β-Carotene (from tomato extract) | Increased plasma levels of these carotenoids after supplementation | nih.gov |
| Lycopene + α-Tocopherol | Synergistic antioxidant effects | core.ac.uk |
| Lycopene + Lutein + β-Carotene + Carnosic Acid | Synergistic inhibition of inflammatory mediators in macrophages | researchgate.net |
Lycopene Interactions with Vitamins (e.g., Vitamin D3, Vitamin E)
Lycopene, a prominent dietary carotenoid, demonstrates notable interactions with other vitamins, particularly Vitamin D3 and Vitamin E, influencing various biological processes at the molecular and cellular levels. These interactions often result in synergistic effects, enhancing their individual bioactivities, especially in the context of antioxidant defense and cell regulation.
Studies have shown that lycopene and 1,25-dihydroxyvitamin D3 (the active form of Vitamin D3) can cooperate to inhibit cell cycle progression and induce differentiation in certain cancer cell lines, such as HL-60 leukemic cells. tandfonline.comnih.govnih.govresearchgate.net This synergistic effect on cell proliferation and differentiation, along with an additive effect on cell cycle progression, suggests potential interactions at a nuclear or subcellular level. tandfonline.comnih.govnih.govresearchgate.net The combination of low concentrations of lycopene with 1,25-dihydroxyvitamin D3, which alone might be therapeutically active only at high and potentially toxic concentrations, highlights a potential strategy for cancer prevention or treatment. tandfonline.comnih.gov
The interaction between lycopene and Vitamin E (specifically alpha-tocopherol) is also well-documented, primarily concerning their synergistic antioxidant activities. Both are lipid-soluble antioxidants. nih.gov Vitamin E functions as a chain-breaking antioxidant in plasma and low-density lipoproteins (LDL), effectively trapping lipid peroxyl radicals to inhibit lipid peroxidation. nih.gov Lycopene is a highly efficient scavenger of singlet oxygen and other excited species. nih.govfrontiersin.orgajol.infobiomedpharmajournal.org During singlet oxygen quenching, energy is transferred to the lycopene molecule, converting it to an energy-rich triplet state. nih.gov The synergistic effects observed with the combination of lycopene and Vitamin E may be attributed, in part, to the regeneration of Vitamin E from its alpha-tocopheroxyl radical by lycopene. nih.govresearchgate.net This cooperative interaction enhances their ability to protect against oxidative damage in biological membranes and lipoproteins. researchgate.netajol.infokoreascience.krresearchgate.netscilit.com
Research in animal models of myocardial infarction has demonstrated that the combination of Vitamin E and lycopene synergistically attenuated biochemical and histopathological alterations, suggesting a combined cardioprotective action. nih.gov This included the normalization of serum biomarker enzymes and the reduction of myocardial damage. nih.gov The combination also showed a significant increase in the activities of Na+/K+ ATPase and Mg2+ ATPase and a decrease in Ca2+ ATPase activity, potentially by protecting sulfhydryl groups from oxidative damage through the inhibition of membrane lipid peroxidation. tandfonline.com
Furthermore, studies investigating antioxidant activity in model systems have shown that combinations of lycopene and Vitamin E exhibit greater inhibitory effects on lipid oxidation than the additive effects of the individual antioxidants, often in a concentration-dependent manner. koreascience.krresearchgate.net
The synergistic effects between lycopene and other natural antioxidants like Vitamin E are hypothesized to be related to their physicochemical properties, their specific positioning within biomembranes or LDL particles, the ability of one antioxidant to regenerate the other, or their influence on different signal transduction pathways. researchgate.net
Here is a summary of research findings on Lycopene interactions with Vitamins D3 and E:
| Vitamin | Interaction Type | Biological Effect | Cellular/Molecular Mechanism | Model System | Citation |
| Vitamin D3 | Synergistic | Inhibition of cell proliferation; Induction of differentiation; Cell cycle arrest | Potential interaction at nuclear/subcellular level; Synergistic effect on proliferation and differentiation; Additive effect on cell cycle progression | HL-60 leukemic cells | tandfonline.comnih.govnih.govresearchgate.netresearchgate.net |
| Vitamin E | Synergistic | Enhanced antioxidant activity; Cardioprotection; Inhibition of lipid peroxidation | Regeneration of Vitamin E radical by lycopene; Cooperative free radical scavenging; Protection of membrane integrity | In vitro model systems; Rat model (myocardial infarction) | researchgate.netnih.govajol.inforesearchgate.netkoreascience.krresearchgate.netscilit.com |
Lycopene and Pharmaceutical Agent Combinations in Biological Systems
Lycopene's biological activities extend to interactions with various pharmaceutical agents, demonstrating potential for synergistic effects that could enhance therapeutic outcomes or mitigate adverse effects in biological systems. Research in this area explores the combined effects of lycopene with conventional drugs, particularly in the context of cancer treatment and reducing drug-induced toxicity.
One area of investigation involves the combination of lycopene with chemotherapy agents. Studies have explored the interaction between lycopene and docetaxel (B913), a drug used in the treatment of castration-resistant prostate cancer (CRPC). Data suggests that lycopene supplementation can enhance the antitumor efficacy of docetaxel in CRPC models, both in vitro and in vivo. nih.govresearchgate.net This enhanced effect was observed to be more pronounced in prostate cancer cell lines with high levels of insulin-like growth factor I receptor (IGF-IR) expression. nih.gov A potential mechanism involves lycopene inhibiting IGF-IR activation by reducing IGF-I stimulation and increasing the expression and secretion of IGF-BP3, leading to downstream effects like inhibition of AKT kinase activity and survivin expression, followed by apoptosis. nih.gov This suggests that CRPC patients with IGF-IR-overexpressing tumors might benefit most from this combination. nih.gov
Lycopene has also been investigated for its potential to enhance the effects of other cancer therapies and ameliorate drug-induced toxicities. For instance, lycopene supplementation has been shown to enhance the antitumor activity of cisplatin (B142131) and mitigate cisplatin-induced renal oxidative stress in rats. researchgate.net The chemosensitization effect of lycopene has also been demonstrated in breast cancer cells, where it increased the activity of quinacrine (B1676205) and inhibited Wnt-TCF signaling. nih.gov Additionally, lycopene has been shown to enhance the antiproliferative effect of the LXRα agonist T0901317 in prostate cancer cells, increasing the expression of PPARγ-LXRα-ABCA1, which leads to increased cholesterol efflux. nih.gov
Combinations of lycopene with other bioactive compounds, including pharmaceutical agents, can lead to synergistic effects. For example, a combination comprising palmitoylethanolamide (B50096) (PEA) and lycopene has shown a significant synergistic effect in the treatment of inflammatory diseases in biological systems, compared to the effect of the individual components. google.com While the regulatory activities of PEA on inflammation and lycopene on immune system cells were known, their combination demonstrated enhanced control over cells involved in inflammatory processes and counteraction of free radical-induced inflammatory stimulation. google.com
The interaction of lycopene with pharmaceutical agents can also involve effects on drug metabolism. Studies have indicated that lycopene may influence the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism. scielo.br For example, tomato juice, containing lycopene and other flavonoids, has shown inhibitory effects on the metabolism of certain CYP3A4 substrates in vitro. scielo.br Animal studies have also demonstrated that lycopene administration can significantly affect the metabolic clearance and pharmacokinetics of drugs like paracetamol and chlorzoxazone, leading to increased AUC and half-life for these drugs. scielo.br
Here is a summary of research findings on Lycopene combinations with Pharmaceutical Agents:
| Pharmaceutical Agent | Biological System/Effect | Observed Interaction/Mechanism | Model System | Citation |
| Docetaxel | Enhanced antitumor efficacy in castration-resistant prostate cancer | Inhibition of IGF-IR activation (reducing IGF-I stimulation, increasing IGF-BP3); Inhibition of AKT and survivin; Induction of apoptosis | Prostate cancer cell lines; CRPC xenograft model | nih.govresearchgate.net |
| Cisplatin | Enhanced antitumor activity; Attenuated renal oxidative stress | Chemosensitization; Reduction of oxidative stress | Rats | researchgate.net |
| Quinacrine | Increased activity in breast cancer cells | Inhibition of Wnt-TCF signaling | Breast cancer cells | nih.gov |
| T0901317 (LXRα agonist) | Enhanced antiproliferative effect in prostate cancer cells | Increased expression of PPARγ-LXRα-ABCA1; Increased cholesterol efflux | Prostate cancer cells | nih.gov |
| Palmitoylethanolamide (PEA) | Synergistic effect in treating inflammatory diseases | Enhanced control of inflammatory cells; Counteraction of free radical-induced inflammation (synergistic effect compared to individual components) | Biological systems (inflammatory models) | google.com |
| Paracetamol | Altered pharmacokinetics (increased AUC, half-life, volume of distribution) | Influence on metabolic clearance; Potential interaction with cytochrome P450 enzymes | Rats | scielo.br |
| Chlorzoxazone | Altered pharmacokinetics (increased AUC, half-life, decreased metabolic clearance) | Influence on metabolic clearance; Potential interaction with cytochrome P450 enzymes | Rats | scielo.br |
| Methotrexate | Reduced cardiac antioxidant damage and apoptosis | Antioxidant effect | Study indicated this effect, specific mechanism not detailed in snippet | frontiersin.org |
| Doxorubicin | Enhanced antitumor efficacy; Attenuated cardiotoxicity | Improved cytotoxicity; Reduced tumor size; Relief of DOX-induced cardiotoxicity (using lycopene-loaded liposomes) | B16 melanoma-bearing mice; Hela cervical carcinoma cells | researchgate.net |
Advanced Analytical Chemistry for Comprehensive Lycopene Characterization
Chromatographic Methodologies for Lycopene (B16060) Analysis
Chromatographic methods are widely used for the separation, identification, and quantification of lycopene and its isomers in complex samples such as food and biological matrices. phytopharmajournal.comarccjournals.com
High-Performance Liquid Chromatography (HPLC) for Lycopene Isomer Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a commonly employed and accurate method for the separation and determination of lycopene, often favored for its rapidity and availability in analytical laboratories. cabidigitallibrary.orgarccjournals.com HPLC methods for lycopene analysis typically utilize reversed-phase columns, with C18 and C30 columns being frequently used. arccjournals.comnih.govjfda-online.comnih.gov C30 columns are particularly effective for separating carotenoids, including the acyclic lycopene, which is highly retained on this stationary phase compared to bicyclic carotenoids like alpha- and beta-carotene (B85742). arccjournals.comnih.govmdpi.com
Various mobile phase compositions have been explored for optimal separation, commonly involving mixtures of solvents such as methanol, acetonitrile, methyl tert-butyl ether, and ethyl acetate (B1210297). arccjournals.comnih.govnih.govsciencepublishinggroup.comajpamc.com Isocratic or gradient elution can be employed depending on the complexity of the sample and the desired separation of isomers. nih.govnih.govmdpi.comresearchgate.net Detection of lycopene in HPLC is typically performed using a spectrophotometric detector, often a UV-Visible or Diode Array Detector (DAD), monitoring absorbance at wavelengths around 470-476 nm, which corresponds to lycopene's maximum absorption. arccjournals.comjfda-online.commdpi.comsciencepublishinggroup.comresearchgate.neteuropa.eu
HPLC methods have been developed and validated for the quantification of total lycopene and the separation and quantification of its cis and all-trans isomers in various matrices, including tomato products, watermelon, and human plasma. nih.govsciencepublishinggroup.comresearchgate.netresearchgate.net The separation of cis and trans isomers is important as they can have different physical, chemical, and biological properties, including bioavailability. fao.orgnih.govnih.gov
Supercritical Fluid Chromatography in Lycopene Research
Supercritical Fluid Chromatography (SFC) is another chromatographic technique applied in lycopene research, particularly for extraction and analysis. phytopharmajournal.comjocpr.com SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase. jocpr.comscielo.br This technique offers advantages such as being solvent-free or using less toxic solvents compared to conventional liquid chromatography, and it is suitable for thermolabile substances like lycopene. jocpr.comscielo.br
SFC has been used for the extraction of lycopene from natural sources like tomato waste, and the extracts can then be analyzed, often coupled with techniques like Diode Array Detection (DAD). scielo.brresearchgate.netnih.govacs.org Studies have explored the effects of parameters such as pressure, temperature, and co-solvent composition on the efficiency and selectivity of supercritical fluid extraction and subsequent SFC analysis of lycopene. jocpr.comscielo.brresearchgate.netnih.gov SFC methods have demonstrated the ability to separate lycopene, including its isomers, in relatively short analysis times. researchgate.netnih.gov
Spectroscopic Techniques in Lycopene Structural Elucidation and Interaction Studies
Spectroscopic techniques provide valuable information about the structure, concentration, and interactions of lycopene.
UV-Visible and Fluorescence Spectroscopy for Quantitative and Qualitative Lycopene Analysis
UV-Visible (UV-Vis) spectrophotometry is a fundamental technique for the quantitative and qualitative analysis of lycopene. nih.govphytopharmajournal.combspublications.net Lycopene exhibits characteristic absorption peaks in the visible region of the spectrum due to its extensive conjugated double bond system. nih.govfao.org The maximum absorption wavelength (λmax) of lycopene is typically around 470-476 nm, although it can vary depending on the solvent used. nih.govfao.org Measuring the absorbance at λmax allows for the quantification of lycopene based on the Lambert-Beer Law, provided the concentration is within a specified linear range. bspublications.netresearchgate.net UV-Vis spectroscopy can also be used to characterize different lycopene isomers, as they may exhibit slight differences in their absorption spectra. nih.gov
Fluorescence spectroscopy is another spectral technique that has been successfully applied to study lycopene. nih.govtandfonline.com While the intrinsic fluorescence characteristics of lycopene itself might be limited, fluorescence spectroscopy is useful for investigating the interaction of lycopene with other molecules, such as proteins. tandfonline.comresearchgate.net Changes in the fluorescence intensity or wavelength of a protein upon binding with lycopene can provide insights into the interaction mechanism and conformational changes. researchgate.net Studies have shown that lycopene can quench the fluorescence of proteins like bovine serum albumin (BSA), indicating binding. researchgate.net
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational and Conformational Analysis of Lycopene
Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are powerful vibrational spectroscopic techniques used to study the molecular vibrations and conformational analysis of lycopene. nih.govijpsjournal.commdpi.com These techniques provide information about the functional groups and the nature of chemical bonds within the lycopene molecule. ijpsjournal.comnih.govmdpi.com
FTIR spectroscopy can confirm the polyunsaturated hydrocarbon structure of lycopene through characteristic absorption peaks. ijpsjournal.com Raman spectroscopy is particularly valuable for analyzing carotenoids due to their strong Raman-active vibrational modes, especially those associated with the C=C stretching vibrations of the conjugated polyene chain. nih.govmdpi.com The position and intensity of these Raman bands, notably the ν₁ band around 1500-1570 cm⁻¹ (C=C stretching) and the ν₂ band around 1130-1172 cm⁻¹ (C-C stretching), are sensitive to the length of the conjugated system and the molecular configuration, including cis-trans isomerization. nih.govmdpi.com Raman spectroscopy can differentiate between lycopene and other carotenoids like beta-carotene based on their distinct vibrational spectra and can be used for both qualitative and quantitative analysis of lycopene in various matrices, although analyzing complex food matrices can be challenging. mdpi.commdpi.comresearchgate.netnih.gov Advanced techniques like Coherent Anti-Stokes Raman Spectroscopy (CARS) offer enhanced sensitivity for detecting carotenoids at low concentrations. mdpi.com
Mass Spectrometry (MS) for Lycopene Metabolomics and Degradation Product Identification
Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of molecules based on their mass-to-charge ratio. researchgate.net Coupled with chromatographic techniques like HPLC or Gas Chromatography (GC-MS), MS is invaluable for the analysis of lycopene, its metabolites, and degradation products. phytopharmajournal.comnih.govresearchgate.netfrontiersin.orgmdpi.com
LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) methods have been developed for the quantitative analysis of total lycopene and its isomers in biological samples like human plasma, offering high selectivity and sensitivity. nih.gov MS can detect characteristic fragments of lycopene, aiding in its identification and differentiation from isobaric compounds. nih.gov
In metabolomics studies, MS, particularly GC-MS or LC-MS, is used to analyze the complex mixtures of small molecules within biological systems. researchgate.netfrontiersin.orgnih.govmostwiedzy.pl This allows researchers to track metabolic changes related to lycopene production or its effects. frontiersin.orgnih.gov MS is also crucial for identifying degradation products of lycopene, which can form due to exposure to light, heat, or oxygen. nih.govfao.org Identifying these degradation products helps in understanding lycopene stability and its fate in different systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Lycopene Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of lycopene and its geometrical isomers. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) NMR techniques are employed to unambiguously assign the double bond configurations of different lycopene isomers. imrpress.comimrpress.comnih.govresearchgate.net
Studies have utilized ¹H NMR and 2D NMR measurements, including homonuclear correlation spectroscopy (¹H-¹H COSY), heteronuclear multiple-quantum coherence (HMQC), and heteronuclear multiple-bond connectivity (HMBC), to identify and characterize various lycopene isomers such as (all-E)-, (5Z)-, (9Z)-, (13Z)-, (5Z,9'Z)-, and (5Z,9Z)-lycopene. imrpress.comimrpress.comnih.govresearchgate.netacs.org These techniques allow for the assignment of chemical shifts and correlations between protons and carbons, providing detailed information about the molecular structure and the position of the double bonds. imrpress.comacs.org Significant differences in chemical shifts, particularly in the methyl group regions, can be observed between isomers. imrpress.com ROESY (Rotating-frame Overhauser Effect Spectroscopy) correlations are particularly useful in identifying the configuration of double bonds (Z or E) by showing through-space correlations between protons. imrpress.com
NMR spectroscopy can also be used to assess the purity of lycopene extracts. nih.gov Solid-state and suspended-state NMR spectroscopy can provide information about the molecular aggregation and stereochemistry of lycopene, particularly in formulated nanoparticles. acs.org
For NMR analysis, isolated lycopene isomers are typically dissolved in deuterated solvents like CDCl₃. imrpress.comacs.org Sample preparation often involves drying isolated isomers under vacuum and flushing with nitrogen to remove oxygen prior to data acquisition to prevent degradation. imrpress.com
Integration of Analytical Techniques for Multi-Omics Profiling in Lycopene Research
The integration of multiple analytical techniques is becoming increasingly important in lycopene research, particularly in the context of multi-omics profiling. Multi-omics approaches, such as combining genomics, transcriptomics, proteomics, and metabolomics, provide a more comprehensive understanding of biological systems and the role of compounds like lycopene within them. biorxiv.orgnih.govresearchgate.netnih.gov
While the provided search results focus more broadly on multi-omics in tomato research and the use of various analytical techniques for carotenoid analysis, they highlight the trend towards integrated approaches. biorxiv.orgresearchgate.net Analytical techniques commonly integrated for studying compounds in complex biological matrices, relevant to lycopene research, include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and NMR spectroscopy. nih.govphytopharmajournal.comarccjournals.comresearchgate.netresearchgate.netipp.ptnih.govmdpi.commdpi.com
HPLC is widely used for the separation and quantification of lycopene and its isomers due to its precision and ability to handle complex mixtures. phytopharmajournal.comarccjournals.comresearchgate.netmdpi.com Various stationary phases, such as C18 and C30 columns, and mobile phase compositions are employed to optimize separation. imrpress.comarccjournals.commdpi.com HPLC is often coupled with detectors like UV-Vis spectrophotometry and Mass Spectrometry (HPLC-MS). phytopharmajournal.comarccjournals.comresearchgate.netipp.ptnih.govmdpi.commdpi.com
Mass Spectrometry (MS), particularly LC-MS and LC-MS/MS, is crucial for the identification and structural characterization of lycopene and its fragmentation patterns. imrpress.comnih.govresearchgate.netipp.ptnih.govmdpi.com Different ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), are used depending on the polarity of the analytes. mdpi.commdpi.com MS/MS can differentiate between lycopene isomers based on their distinct fragmentation patterns. nih.govipp.pt
The integration of techniques like HPLC-DAD, ESI-MS/MS, and NMR allows for comprehensive chemical characterization of lycopene isolated from various sources. researchgate.netipp.pt This hyphenated approach provides complementary information, with HPLC separating the compounds, MS providing molecular weight and fragmentation data, and NMR confirming the structural details, including isomer configuration. nih.govresearchgate.netipp.pt
In the broader context of multi-omics in tomato research, analytical techniques like GC-MS and LC-MS are used for metabolomic profiling, identifying and quantifying metabolites involved in various pathways, including those related to fruit quality and stress responses. biorxiv.org While the direct integration of NMR within a large-scale multi-omics workflow is less common due to sample requirements and throughput compared to MS-based methods, NMR remains invaluable for targeted, detailed structural analysis of specific compounds identified through omics screens. The combination of chromatographic separation, mass detection, and detailed NMR structural elucidation provides a powerful analytical platform for in-depth lycopene research within a multi-omics framework.
Theoretical and Computational Chemistry in Lycopene Investigations
Quantum Chemical Studies of Lycopene (B16060) (e.g., Density Functional Theory - DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are extensively employed to explore the electronic and structural characteristics of lycopene. DFT is recognized for its capability to accurately and efficiently reproduce experimental results for carotenoids researchgate.net. It stands as a robust non-indirect method for predicting ground-state properties, including molecular and atomic structures, electronic potential energies, and response properties that may not be directly observable experimentally researchgate.net.
Electronic Structure and Reactivity Modeling of Lycopene and its Derivatives
DFT calculations have been applied to elucidate the electronic structure of lycopene, including the characteristics of its molecular orbitals. Studies combining X-ray absorption spectroscopy (XAS) with DFT have investigated the orbitals of one-dimensional carbon π-systems such as lycopene. acs.org. The electronic structure, particularly the extended system of conjugated double bonds, is central to lycopene's defining properties, including its vibrant color and antioxidant capacity ijalsr.org.
Modeling the reactivity of lycopene, with a focus on its antioxidant efficiency, has been a subject of computational exploration using DFT. The electron-rich conjugated polyene structure renders lycopene susceptible to electrophilic attack and highly reactive towards oxygen species and free radicals ijalsr.org. DFT studies have assessed the relative antioxidant efficiency of various carotenoids, including lycopene, by examining one-electron transfer reactions. This involves simulating their reactivity with different radicals and the process of electron transfer between pairs of carotenoid molecules. nih.gov. One study indicated that torulene (B1238558) was the most readily oxidized carotenoid, followed by lycopene, suggesting a potentially higher reactivity for lycopene that warrants further experimental confirmation. nih.gov. The ionization potential, which can be computed with relatively low computational cost, appears to be a reliable indicator of the relative ease of oxidation within a series of carotenoids. nih.gov.
Conformational Analysis and Stability of Lycopene Isomers
Lycopene exists in several isomeric forms, with the all-trans isomer being the most prevalent in natural sources like fruits and vegetables, while various cis-isomers are found in human serum and tissues researchgate.netu-szeged.hu. Computational investigations, including ab initio molecular modeling and DFT, have been conducted to study the molecular structure and relative stability of these isomers researchgate.netu-szeged.huu-szeged.hu.
Conformational analysis using ab initio methods on selected cis-isomers relative to the all-trans isomer has revealed differences in stability researchgate.netu-szeged.huu-szeged.hu. Some studies suggest that the 5-cis isomer may be slightly more stable or energetically comparable to the all-trans form u-szeged.huresearchgate.net. Generally, the central conjugated portion of lycopene isomers is found to be planar, whereas the tail regions, containing single C-C bonds, tend to adopt non-coplanar conformations researchgate.netu-szeged.huu-szeged.hu.
Calculations of relative energies provide insights into the thermodynamic stabilities of different lycopene isomers.
Note: Data compiled from references researchgate.netu-szeged.huu-szeged.hu. Specific energy values may vary depending on the computational method and basis set employed.
Ultrafast Dynamics and Singlet Fission Mechanisms in Lycopene Aggregates
The ultrafast dynamics and singlet fission processes occurring in lycopene aggregates are subjects of both theoretical and experimental inquiry, particularly due to their potential implications for energy transfer. Singlet fission is a photophysical phenomenon where a single excited singlet state is converted into two triplet states, a process that holds promise for improving the energy conversion efficiency of solar cells aip.orgresearchgate.netnih.gov.
Studies employing techniques such as femtosecond stimulated Raman spectroscopy, supported by quantum chemical calculations, investigate the ultrafast dynamics associated with singlet fission in lycopene H-aggregates aip.orgresearchgate.netnih.gov. Experimental observations suggest reaction pathways that involve the relaxation of excited states and the transient formation of intermediate states exhibiting charge-transfer characteristics aip.orgnih.gov. A proposed mechanism describes the initial excitation to a "bright" singlet state, followed by rapid internal conversion to a "dark" triplet-pair state researchgate.netrsc.org. This strongly coupled triplet-pair state can subsequently dissociate into two independent triplet states rsc.org.
The precise mechanistic details and the exact role played by charge-transfer intermediate states in the singlet fission process in carotenoids like lycopene remain active areas of research and discussion aip.orgresearchgate.netut.ee.
Molecular Dynamics Simulations of Lycopene Interactions
Molecular Dynamics (MD) simulations are invaluable tools for investigating the interactions of lycopene with complex biological matrices and host molecules over time. These simulations provide dynamic perspectives on the behavior and interactions of lycopene at the molecular level.
Lycopene Interactions with Biological Membranes and Lipid Environments
MD simulations have been widely applied to study the interactions of lycopene with biological membranes and lipid bilayers nih.govresearchgate.net. Carotenoids, including lycopene, are lipophilic compounds that integrate into lipid membranes, and their orientation within the bilayer (either parallel or perpendicular to the membrane surface) influences their biological function ijalsr.orgnih.govresearchgate.net.
Simulations have indicated that nonpolar carotenoids such as lycopene tend to adopt a predominantly horizontal orientation within the lipid bilayer nih.gov. Studies focusing on the interaction of lycopene with model lipid bilayers, such as those composed of ceramides (B1148491) found in the human stratum corneum, have been conducted using MD simulations researchgate.net. These simulations can reveal how lycopene affects the structural organization of the lipid bilayer. Findings suggest that lycopene can promote the formation of an orthorhombic organization of lipids, potentially contributing to the barrier function of the skin researchgate.net. The orientation and influence of lycopene on lipid organization can be dependent on factors like temperature researchgate.net.
Lycopene Complexation with Host Molecules (e.g., Cyclodextrins)
Molecular dynamics simulations are also utilized to investigate the complexation of lycopene with host molecules, such as cyclodextrins. Cyclodextrins are cyclic oligosaccharides characterized by a hydrophobic central cavity capable of encapsulating guest molecules like lycopene, which can potentially lead to enhanced solubility and stability nih.govresearchgate.netrsc.orgresearchgate.netrsc.org.
MD simulations offer insights into the molecular mechanisms underlying the formation of inclusion complexes. For instance, simulations have illustrated how lycopene molecules can be enveloped within aggregates of hydroxypropyl-beta-cyclodextrin (HP-β-CD), involving interactions such as hydrogen bonding nih.govresearchgate.net. These computational findings serve to complement experimental characterization techniques, including DSC, XRD, and FTIR spectroscopy, which are used to confirm the formation and nature of the inclusion complexes nih.govresearchgate.net. MD simulations can contribute to understanding how structural modifications in cyclodextrins or the presence of additional components (e.g., polymers like PEG) influence the complexation process and the resulting properties of lycopene formulations nih.govresearchgate.netrsc.orgresearchgate.net.
Computational Modeling for Lycopene Extraction and Process Optimization
Computational modeling plays a significant role in enhancing the efficiency and yield of lycopene extraction from various natural sources, predominantly tomatoes and their processing waste. These methods allow for the prediction and optimization of process parameters, reducing the need for extensive experimental trials and facilitating the development of more sustainable and cost-effective extraction techniques.
Various computational techniques have been employed for optimizing lycopene extraction. Response Surface Methodology (RSM) is a widely used statistical technique that explores the relationships between several process variables and one or more response variables, such as lycopene yield. RSM helps in identifying the optimal combination of factors to maximize the extraction efficiency researchgate.netpan.olsztyn.plnih.gov. For instance, RSM has been applied to optimize parameters like solvent-to-material ratio, temperature, extraction time, and the number of extraction cycles in conventional solvent extraction and other methods researchgate.netpan.olsztyn.pl. Studies have shown that RSM can accurately predict optimal conditions for maximizing lycopene yield from sources like watermelon and tomato pomace, demonstrating good agreement between predicted and experimental values researchgate.netpan.olsztyn.pl.
Artificial Neural Networks (ANN) represent another computational approach utilized for predictive modeling in lycopene extraction. ANN models can be trained on experimental data to predict lycopene yield based on various operating parameters. Research has shown high correlation coefficients between experimental results and ANN-generated data, indicating the model's effectiveness in predicting extraction outcomes nih.govnih.gov. For example, an ANN model was developed to predict lycopene yield from enzymatically treated tomato skins subjected to ultrasound-assisted extraction, showing a high correlation (R=0.99914) between predicted and experimental values nih.gov. Similarly, feedforward neural networks have been used to model lycopene extraction from tomato pulps, demonstrating strong predictive capabilities nih.gov.
Optimization algorithms, such as the Harmony Search (HS) algorithm, have also been applied to determine optimal extraction conditions. One study formulated lycopene extraction from tomato skins as an optimization problem involving variables like solvent/meal ratio, temperature, number of extractions, extraction time, and particle size. The HS algorithm predicted a maximum lycopene yield under specific conditions, and comparisons with other methods like RSM indicated that HS could be a more reliable optimization technique for this process openreview.net.
Computational Fluid Dynamics (CFD) is a valuable tool for understanding the complex fluid dynamics involved in certain extraction methods, particularly Supercritical Fluid Extraction (SFE). CFD simulations can predict extract yields as a function of parameters like flow rate and particle diameter, providing insights into the mass transfer phenomena within the extraction system utp.edu.mytandfonline.com. While direct optimization of all parameters solely through CFD might be complex, it aids in visualizing and understanding the process behavior, complementing experimental and other computational optimization techniques utp.edu.my.
Molecular dynamics simulations, while more focused on the interactions at a molecular level, have been used in studies involving lycopene, such as investigating its interactions with cyclodextrins or proteins tjnpr.orgresearchgate.netrsc.org. Although not directly optimizing the macroscopic extraction process parameters, these simulations contribute to a fundamental understanding of lycopene's behavior in different environments, which can indirectly inform extraction strategies or post-extraction processing.
The integration of these computational methods allows for a more systematic and efficient approach to optimizing lycopene extraction. By modeling the process, researchers can identify the most influential parameters and their interactions, leading to improved yields and potentially the development of novel, more efficient extraction technologies.
Here is a table summarizing some research findings on optimized lycopene extraction conditions using computational methods:
| Source Material | Computational Method Used | Optimized Parameters | Predicted/Experimental Lycopene Yield | Reference |
| Tomato Processing Waste Skin | Harmony Search Algorithm | Solvent/meal ratio (20:1 v/w), Temperature (60°C), Number of extractions (5), Time (4 min), Particle size (0.43 mm) | 4.8 mg/100 g | openreview.net |
| Tomato Pomace | Response Surface Methodology | Ethyl acetate (B1210297) to tomato waste ratio (35:1 v/w), Temperature (55°C), Time (100 min) | Not specified as a single value | pan.olsztyn.pl |
| Watermelon | Response Surface Methodology | Hexane (with 2% dichloromethane) as solvent, Solvent to raw material ratio (3:1 mL/g), Number of extraction (2), Time (1.9 h), Temperature (29.8°C) | 14.71 ± 0.22 mg/kg | researchgate.net |
| Enzymatically Treated Tomato Skins | Artificial Neural Network | Enzymatic reaction time, Extraction time, Temperature | Predicted with high correlation (R=0.99914) | nih.gov |
| Tomato Pulps | Artificial Neural Network | Pectinase concentration, Time of incubation | Predicted with high correlation (R > 0.98) | nih.gov |
This table illustrates how computational modeling helps identify specific conditions, such as solvent ratios, temperatures, and times, to enhance the recovery of lycopene.
Environmental Fate and Bioremediation of Lycopene
Environmental Degradation Pathways of Lycopene (B16060) in Natural Systems
Lycopene's highly unsaturated structure makes it susceptible to degradation when exposed to environmental elements. The primary pathways for lycopene degradation in natural systems involve isomerization and oxidation. researchgate.netorientjchem.org
Isomerization is a process where the all-trans form of lycopene, which is the most common configuration in fresh produce, converts into various cis-isomers. wikipedia.orgresearchgate.net This conversion can be triggered by factors such as heat and light. researchgate.netnih.govmdpi.com While isomerization changes the shape of the molecule and can affect its properties like light absorption, it does not necessarily lead to a complete loss of the lycopene structure. tomatonews.com Different cis-isomers exhibit varying stabilities. wikipedia.org
Oxidation, on the other hand, involves the cleavage of the lycopene molecule, leading to the formation of smaller, colorless compounds. researchgate.netorientjchem.org This process is significantly influenced by the presence of oxygen, light, temperature, and metallic ions. researchgate.netorientjchem.orgnih.govmdpi.com High temperatures accelerate the rate of oxidation. nih.govmdpi.com Oxidation results in the loss of the characteristic red color and can impact the compound's functional properties. researchgate.netnih.gov
Environmental factors such as temperature, light, and the presence of oxygen are key drivers of both isomerization and oxidation in natural settings like soil and water. researchgate.netorientjchem.orgnih.govmdpi.com The stability of lycopene can also be influenced by factors like pH and the presence of other compounds. nih.gov
Research on lycopene degradation often focuses on its stability during food processing and storage, providing insights into the chemical reactions that also occur in the environment. Studies have investigated the degradation kinetics under various conditions. For example, the degradation rate is faster at higher temperatures. nih.gov
Role of Microorganisms in Lycopene Biotransformation and Recycling in the Environment
Microorganisms play a significant role in the biotransformation and recycling of organic compounds in the environment, including carotenoids like lycopene. While lycopene can degrade abiotically, microbial activity contributes to its breakdown and integration into environmental biochemical cycles.
Certain microorganisms, including bacteria, fungi, and algae, are capable of synthesizing carotenoids, including lycopene, as part of their metabolic processes. wikipedia.orgashs.orgmdpi.com This indicates the presence of enzymatic machinery within these organisms that can interact with carotenoid structures.
Microbial biotransformation of lycopene can involve several processes. Microorganisms can potentially break down lycopene through enzymatic reactions, utilizing it as a carbon source or transforming it into other compounds. While specific detailed pathways for the complete microbial degradation of lycopene in the environment are not as extensively documented as its abiotic degradation, the general capacity of microorganisms to metabolize complex organic molecules suggests their involvement.
Studies on microbial production of lycopene highlight the metabolic pathways involved in its synthesis, which can provide clues about potential reverse pathways for degradation. researchgate.netmdpi.comspkx.net.cn For instance, the biosynthesis involves enzymes that convert precursor molecules into lycopene. wikipedia.orgashs.orgresearchgate.net
Furthermore, microorganisms are involved in the decomposition of plant material where lycopene is present. Fungi and bacteria associated with the decay of fruits and vegetables containing lycopene contribute to the breakdown of the plant matrix, which would expose lycopene to further degradation, both microbial and abiotic. researchgate.net Some fungi are known to be associated with the deterioration of tomato fruits, which are rich in lycopene. researchgate.net
Microbial processes can also be leveraged for the sustainable production of lycopene, indicating an understanding of the microbial metabolic capabilities related to this compound. lcycic.commdpi.comnih.gov Techniques like microbial fermentation are used for lycopene synthesis. spkx.net.cnlcycic.commdpi.comfrontiersin.org The use of microbial electrochemical methods is also being explored to enhance lycopene production. mdpi.com Some studies focus on the recycling of wastewater and biomass residue from microbial lycopene production, which aligns with the concept of environmental recycling and reduced pollution. frontiersin.org
While research often focuses on microbial synthesis or the impact of microorganisms on lycopene in food contexts (e.g., spoilage), the principles of microbial metabolism and decomposition in natural environments are applicable to the environmental fate of lycopene. The complex microbial communities in soil and water possess a diverse range of enzymes capable of breaking down various organic structures, likely including the unsaturated hydrocarbon chain of lycopene.
The recycling of lycopene in the environment is intrinsically linked to the decomposition of the organic matter it is contained within. Microorganisms facilitate this decomposition, returning the constituent elements to the environment for potential reuse in biological cycles.
Future Directions and Emerging Research Avenues in Lycopene Science
Advanced Nanocarrier Systems for Targeted Delivery and Enhanced Bioavailability of Lycopene (B16060)
Lycopene's poor aqueous solubility, instability, and low bioavailability significantly limit its clinical application journalwjarr.comresearchgate.net. Nanotechnology offers a transformative approach to overcome these barriers by improving stability, bioavailability, and controlled release journalwjarr.com. Nanoparticle-based delivery systems can enhance solubility, prolong circulation time, and enable site-specific targeting, potentially minimizing systemic toxicity journalwjarr.com.
Various nanocarrier systems are being investigated for lycopene delivery, including lipid-based nanoformulations (such as nano/Pickering/double emulsions, nanostructured lipid carriers (NLCs), and solid lipid nanoparticles (SLNs)) and biopolymeric nanostructures (like nano-hydrogels, nanofibers, and protein-polysaccharide nanocomplexes) researchgate.net. These systems have demonstrated potential for protecting lycopene during digestion and facilitating targeted release researchgate.net.
Studies have shown that encapsulating carotenoids, including lycopene, into lipid, inorganic, and polymeric nanoparticles can minimize issues like water insolubility, instability, irregular release, low bioaccessibility, and low bioavailability researchgate.net. For instance, chitosan-stabilized lycopene nanoparticles (CS-LNPs) have been developed, showing improved lycopene's solubility, bioavailability, and stability, making them candidates for targeted delivery journalwjarr.com. CS-LNPs are expected to enhance lycopene's bioavailability while enabling sustained and targeted drug release, improving therapeutic efficacy journalwjarr.com. Chitosan-based nanoparticles offer biocompatibility, biodegradability, and mucoadhesive properties that can improve targeted delivery and sustained release of bioactive compounds journalwjarr.com.
Lipid-based nanocarriers, such as liposomes, SLNs, NLCs, and nanoemulsions, are gaining attention for their ability to enhance the solubility, stability, and bioavailability of carotenoids by leveraging their natural affinity for lipids tandfonline.com. Polymer-based systems, often using biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) and chitosan, are also promising carriers, protecting lycopene from degradation and controlling its release tandfonline.com.
Research highlights include the development of lycopene-loaded microemulsions, which have shown the ability to double the oral bioavailability of lycopene in rats compared to a control oily solution nih.gov. Encapsulation at the nanoscale level (1 to 1000 nm) provides protection against processing and enzymatic degradation, further enhancing bioaccessibility, bioavailability, and controlled release to target cells arxiv.org. Studies using biodegradable polymers for encapsulation have shown a potential rise in blood plasma levels of lycopene arxiv.org. Encapsulated bioactive compounds in polymeric nanoparticles can diffuse through cellular barriers for maximum bioaccessibility or delivery efficiency to targeted organs arxiv.org.
Data on encapsulation efficiency and particle characteristics are crucial for optimizing nanocarrier systems. For example, one study reported high encapsulation efficiency (95.12%), a size of 193 nm, and a zeta potential of -11.5 mV for lycopene encapsulated using the interfacial deposition method with PCL as a carrier material arxiv.org. Another study observed improved delivery efficiency up to 95% when gelatin was used as an encapsulating material, compared to 10-30% absorption range for non-encapsulated lycopene arxiv.org.
Here is a table summarizing some findings on lycopene nanocarrier systems:
| Nanocarrier Type | Observed Benefit | Example/Notes | Source |
| Chitosan-stabilized nanoparticles | Improved solubility, bioavailability, stability, sustained/targeted release | CS-LNPs for prostate cancer therapy | journalwjarr.com |
| Lipid-based nanoformulations | Protection during digestion, efficacious targeted release | Nano/Pickering/double emulsions, NLCs, SLNs | researchgate.net |
| Biopolymeric nanostructures | Protection during digestion, efficacious targeted release | Nano-hydrogels, nanofibers, protein-polysaccharide nanocomplexes | researchgate.net |
| Lipid-based carriers (Liposomes, SLNs, NLCs, Nanoemulsions) | Enhanced solubility, stability, bioavailability, leverages lipid affinity | Used for various carotenoids | tandfonline.com |
| Polymer-based carriers (PLGA, Chitosan) | Enhanced solubility, stability, bioavailability, protection from degradation, controlled release | Used for encapsulating beta-carotene (B85742) and potentially lycopene | tandfonline.com |
| Microemulsions | Doubled oral bioavailability in rats | Based on limonene, Tween 80, Transcutol HP | nih.gov |
| Biodegradable polymeric NPs | Potential rise in blood plasma levels, improved absorption capacity | Used for water-insoluble biomaterials like lycopene | arxiv.org |
| Gelatin as encapsulating material | Improved delivery efficiency (up to 95%) | Compared to 10-30% absorption for non-encapsulated lycopene | arxiv.org |
| PCL as carrier material | High encapsulation efficiency (95.12%), controlled size (193 nm), zeta potential (-11.5 mV) | Using interfacial deposition method | arxiv.org |
Application of Omics Technologies (Transcriptomics, Metabolomics, Proteomics) for Holistic Lycopene Research
Omics technologies, including transcriptomics, metabolomics, and proteomics, are increasingly applied to gain a holistic understanding of the biological effects and metabolism of carotenoids like lycopene nih.govmdpi.com. These approaches provide insights into the complex interactions between genes, proteins, and metabolites, which are crucial for understanding the full impact of lycopene nih.gov.
Transcriptomics studies can estimate gene expression and decipher gene regulation in tissues and organs, often utilizing RNA sequencing (RNA-seq) technology mdpi.com. Proteomics identifies the gene products produced, while metabolomics studies determine the metabolic activity of expressed proteins and identify biochemical processes and resulting metabolites nih.gov. Integrated metabolomics, combining metabolomics with transcriptomics and proteomics, is used to understand metabolism as the phenotype of genome function mdpi.com.
In the context of carotenoids, omics technologies can assess health-related effects in mammalian organisms and models nih.gov. They can help determine how lycopene influences downstream targets, including genes and proteins involved in oxidative stress, inflammation, antioxidation, and cellular differentiation processes nih.gov. These technologies can also investigate the association between carotenoid intake and gut microbiota nih.gov.
Omics technologies have also been applied in plant genetics and breeding to improve crop traits, including enhancing the nutritional composition of food crops like tomatoes nih.govpnrjournal.com. By utilizing genomics, transcriptomics, proteomics, and metabolomics, researchers can improve the consistency and predictability in plant breeding and understand the molecular mechanisms underlying crop qualities nih.govpnrjournal.comresearchgate.net. This includes discovering genes responsible for metabolic pathways and applying this knowledge to develop improved crop varieties pnrjournal.comresearchgate.net.
Here is a summary of how different omics technologies contribute to lycopene research:
| Omics Technology | Contribution to Lycopene Research |
| Transcriptomics | Estimating gene expression, deciphering gene regulation, understanding responses to lycopene. mdpi.com |
| Proteomics | Identifying proteins produced, understanding protein-level effects of lycopene. nih.gov |
| Metabolomics | Determining metabolic activity, identifying metabolites, understanding metabolic pathways influenced by lycopene. nih.gov |
| Integrated Omics | Holistic understanding of gene-protein-metabolite interactions and their impact on phenotype. mdpi.comnih.gov |
Development of in situ and in vivo Imaging Techniques for Lycopene Localization and Dynamics
Visualizing the uptake, distribution, and dynamics of lycopene within biological systems is essential for understanding its mechanisms of action. The development of in situ and in vivo imaging techniques allows for the real-time monitoring of lycopene localization.
Raman microscopy is a chemically sensitive, label-free technique that has been successfully employed for imaging lycopene in cells nih.govnih.gov. This technique can monitor cellular localization in drug delivery and has been used to image carotenoids in cells previously nih.gov. Resonance Raman spectroscopy, in particular, is utilized for determining lycopene isomerization, quantifying lycopene in living tissue, and assessing tomato lycopene content nih.gov. The Raman signal of lycopene is well-established and resonantly enhanced at specific excitation wavelengths, providing a convenient, sensitive, and label-free method to detect and quantify lycopene uptake in living cells nih.govnih.gov. Analysis of acquired Raman spectra can determine the concentration of lycopene at specific points within a cell nih.govnih.gov.
In vitro studies using Raman microscopy have visualized lycopene delivery from micelles into prostate cancer cells, indicating subcellular localization, likely accumulating in lipid membranes of cytoplasmic organelles nih.govnih.gov.
Beyond cellular imaging, techniques for in vivo imaging in whole organisms are also being developed. While not specific to lycopene in all cases, advancements in in vivo imaging, including bioluminescence and fluorescence-based methods, allow for non-invasive, real-time monitoring of cellular and molecular processes neb.compromega.de. These techniques are becoming more quantifiable, highly sensitive, and amenable to high-throughput studies neb.com.
Raman imaging has also been used to study the distribution of lycopene aggregates in vitro and in vivo, unveiling inhomogeneous distributions even within a single sample like tomato tissue researchgate.net. This technique is useful for visualizing the distribution of a component in a sample by obtaining Raman spectra from each measurement point researchgate.net.
CRISPR/Cas9 and Gene Editing for Precision Engineering of Lycopene Biosynthesis in Plants and Microorganisms
CRISPR/Cas9 and other gene editing technologies are powerful tools for precisely modifying genomes to enhance or alter metabolic pathways, including the biosynthesis of lycopene in plants and microorganisms. This allows for targeted engineering to increase lycopene production or modify the carotenoid profile.
In tomato plants, CRISPR/Cas9 has been used to increase lycopene content by targeting genes involved in the carotenoid metabolic pathway frontiersin.orgoup.com. A bidirectional strategy involving promoting lycopene biosynthesis while inhibiting its conversion to beta- and alpha-carotene (B108777) has been successfully implemented frontiersin.org. By knocking down specific genes, researchers have achieved a significant increase in lycopene content in tomato fruit, with one study reporting a 5.1-fold increase frontiersin.orgoup.com. This demonstrates the efficiency of CRISPR/Cas9 for targeted mutagenesis of multiple genes of interest in tomatoes frontiersin.org. Gene editing of genes like SGR1, LCY-E, BLC, LCY-B1, and LCY-B2 has inhibited the conversion of lycopene, leading to increased accumulation oup.com. Conversely, gene editing of PSY1, involved in lycopene formation, has resulted in yellow fruit lacking lycopene oup.com.
CRISPR/Cas9 systems are also being applied to engineer microorganisms for high-yield lycopene production mdpi.com. For example, in Corynebacterium glutamicum, a naturally lycopene-producing bacterium, CRISPR/Cas systems are explored as genome manipulation technology mdpi.com. A novel genetic editing toolkit, the CRISPR/MAD7 system, has been established and optimized for efficient gene deletion and metabolic engineering in C. glutamicum mdpi.com. This system has been used to simultaneously knock out genes like crtEb and crtR to block branching pathways and enhance lycopene accumulation mdpi.com. Through screening and overexpression of crucial genes such as crtE, crtB, crtI, idsA, idi, and cg0722, engineered strains with significantly increased lycopene yields have been developed mdpi.com. One engineered strain achieved a lycopene yield of 405.02 mg/L, representing a substantial improvement mdpi.com.
CRISPR/Cas9 is also used in microalgae, such as Chlamydomonas reinhardtii, to modify carotenoid profiles. Functional knockout of genes like lycopene epsilon-cyclase (LCYE) using CRISPR/Cas9 has been employed to inhibit the accumulation of alpha-carotene and related carotenoids, redirecting the pathway towards other valuable carotenoids like astaxanthin (B1665798) mdpi.comresearchgate.net.
Exploration of Novel Lycopene Derivatives and Their Bioactive Potential
Beyond the native lycopene molecule, research is exploring the potential bioactivity of novel lycopene derivatives and metabolites. It has been postulated that the health benefits associated with carotenoids may be conveyed not only by the native compounds but also by their metabolites or cleavage products formed after absorption cambridge.org.
Carotenoids can undergo cleavage by enzymes like carotenoid oxygenases (e.g., BCO1 and BCO2) in enterocytes, resulting in symmetrical or non-symmetrical cleavage products, also known as apo-carotenoids cambridge.org. While some symmetrical products have vitamin A activity, the biological role of other cleavage products is under investigation cambridge.org.
In vitro studies have suggested that lycopene derivatives may possess higher affinity to nuclear factors like Nrf-2 and NF-kB, potentially due to higher electrophilicity and better aqueous solubility cambridge.org. There is also interest in the possibility that gut bacteria may produce more hydrophilic and potentially bioactive metabolites of carotenoids cambridge.org.
Indirect evidence suggests that lycopene and its metabolites may influence Retinoic Acid Receptor (RAR)-mediated signaling, a key function of vitamin A cambridge.orgnih.gov. Studies in transgenic mouse models have indicated that lycopene supplementation can restore vitamin A deficiency and compensate for RAR-mediated signaling, suggesting partial pro-vitamin A activity transmitted via potential novel bioactive lycopene metabolites nih.gov.
Research is ongoing to identify and characterize these derivatives and understand their specific biological activities, which may differ from those of the parent compound cambridge.org.
Standardization of Research Methodologies for Comparative Lycopene Studies
To ensure the comparability and reproducibility of research findings in lycopene science, the standardization of research methodologies is crucial. This includes standardized methods for lycopene extraction, quantification, analysis of its isomers, and evaluation of its biological effects.
Various analytical methods are used for determining lycopene content in food and biological samples, including UV-Visible spectrophotometry, high-performance liquid chromatography (HPLC) coupled with various detectors (like LC/ESI-MS and spectrophotometric detection), supercritical fluid chromatography (SFC), and matrix-assisted laser desorption ionization (MALDI) phytopharmajournal.com. High-performance thin-layer chromatography (HPTLC) has also been used for the standardization and quantification of lycopene in tomato products phytopharmajournal.com.
Studies comparing different extraction methods, such as ultrasound-assisted extraction versus conventional stirring, highlight the importance of method choice as it can significantly affect the yield and potential degradation of labile compounds like lycopene mdpi.com. Factors like the extraction solvent, temperature, and time need to be standardized for consistent results mdpi.com.
For studying the effects of lycopene in cellular models, standardized protocols for cell culture, lycopene delivery (e.g., using specific carriers like micelles), and assessment of cellular responses (e.g., cell cycle analysis) are necessary for comparative studies nih.govnih.govnih.gov.
In pharmacokinetic studies, standardized analytical methodologies for assaying lycopene and its isomers in biological samples like serum are essential for determining absorption, distribution, metabolism, and excretion aacrjournals.org. Factors such as the form of lycopene delivered (e.g., all-trans vs. cis isomers) and the food matrix can influence bioavailability and should be considered in standardized study designs aacrjournals.org.
The development of standardized reference materials and validated analytical procedures is vital for enabling robust comparisons across different research studies and laboratories, ultimately accelerating progress in understanding lycopene's properties and potential applications.
Q & A
Q. What experimental methods are recommended for identifying and quantifying lycopane in geological samples?
this compound, a tail-to-tail linked C40 acyclic isoprenoid, is typically analyzed via gas chromatography-mass spectrometry (GC-MS) due to its unique structural properties. For quantification, normalization to C31 n-alkane is standard practice to account for variations in organic matter preservation . Sample preparation should include Soxhlet extraction (using dichloromethane/methanol) and silica gel chromatography to isolate hydrocarbons. Researchers must validate reproducibility by comparing retention indices with certified standards and replicate analyses.
Q. How can this compound/n-alkane ratios inform paleo-redox reconstructions?
The this compound/C31 n-alkane ratio serves as a proxy for anoxic depositional environments. For example, in high-TOC black shales, ratios >1.7 ± 1.0 correlate with euxinic (sulfidic) conditions, while low-TOC shales (0.7 ± 0.5) suggest suboxic settings . Methodological considerations:
- Ensure co-variation with other redox proxies (e.g., molybdenum, TOC) to rule out diagenetic overprinting.
- Use statistical tools (e.g., Pearson correlation) to assess relationships between this compound abundance and redox-sensitive elements.
Advanced Research Questions
Q. How do isotopic analyses (δ<sup>13</sup>C) resolve ambiguities in this compound’s biological origins?
Recent studies show δ<sup>13</sup>C values of this compound (−114‰ to −106‰) in authigenic carbonates align with archaeal lipids (e.g., PMI, squalane), challenging its prior attribution to photoautotrophic bacteria. Key steps:
- Perform compound-specific isotope analysis (CSIA) via GC-irMS.
- Compare isotopic signatures with co-occurring archaeal biomarkers (e.g., GDGTs, archaeol) to infer shared biosynthetic pathways . Table 1 : Isotopic correlations in Monte Palco carbonates
| Biomarker | δ<sup>13</sup>C (‰) | Correlation (r²) with this compound |
|---|---|---|
| PMI | −112‰ | 0.71 |
| Squalane | −110‰ | 0.82 |
Q. What methodological frameworks address contradictions in this compound’s interpretation as a biomarker?
Discrepancies arise from its dual origin (archaeal vs. bacterial) and potential diagenetic alteration. Recommendations:
- Multi-proxy approach : Integrate lipidomics, δ<sup>13</sup>C, and sedimentology (e.g., sulfur-bearing carbonates vs. black shales).
- Controlled degradation experiments : Simulate diagenesis to track this compound stability under varying redox conditions .
- Taxonomic screening : Use metagenomics to identify this compound-producing archaea (e.g., Marine Group II Euryarchaeota) in modern analogs .
Q. How should researchers design experiments to test this compound’s role as a membrane intercalant in extremophiles?
Hypothesis: this compound stabilizes archaeal membranes under extreme conditions (e.g., high salinity, low pH). Experimental design:
- In vitro assays : Incorporate synthetic this compound into lipid bilayers; measure membrane fluidity via fluorescence anisotropy.
- Environmental sampling : Compare this compound concentrations in archaea-dominated chemoclines (e.g., Cariaco Trench) vs. non-extremophilic settings .
- Omics integration : Pair lipidomics with transcriptomics to identify this compound biosynthesis genes under stress.
Methodological Best Practices
- Data validation : Cross-reference this compound data with established databases (e.g., EarthChem, PANGAEA) to ensure consistency .
- Ethical reporting : Disclose analytical limitations (e.g., co-elution risks in GC-MS) and provide raw data in supplementary materials .
- Collaborative frameworks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
